Product packaging for C19H16FN5O3S2(Cat. No.:)

C19H16FN5O3S2

Cat. No.: B15174409
M. Wt: 445.5 g/mol
InChI Key: URAGGLKAZHRZGT-UHFFFAOYSA-N
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Description

C19H16FN5O3S2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16FN5O3S2 B15174409 C19H16FN5O3S2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16FN5O3S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H16FN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25)

InChI Key

URAGGLKAZHRZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of C19H16FN5O3S2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific information regarding the synthesis, characterization, or biological activity of a compound with the molecular formula C19H16FN5O3S2.

This suggests that the compound may be a novel chemical entity that has not yet been synthesized or documented in the public domain. The lack of available data prevents the creation of a detailed technical guide as requested, including experimental protocols, quantitative data tables, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in this specific molecular formula, the following considerations and potential next steps are recommended:

1. Verification of the Molecular Formula: It is crucial to double-check the accuracy of the molecular formula. A typographical error in the elemental composition would lead to searches for a non-existent compound. Please verify the formula with the original source.

2. Novel Compound Synthesis and Discovery: If the formula is correct, this presents an opportunity for novel chemical synthesis and discovery. Researchers could propose and execute a synthetic route to create this molecule. A potential, though purely hypothetical, synthetic approach could involve a multi-step reaction sequence, which can be visualized as a general workflow.

Hypothetical Synthetic Workflow

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis cluster_2 Purification & Characterization A Target Molecule This compound B Key Disconnections A->B C Commercially Available Starting Materials B->C D Step 1: Initial Reaction C->D E Intermediate 1 D->E F Step 2: Functional Group Interconversion E->F G Intermediate 2 F->G H Step 3: Final Cyclization/ Condensation G->H I Crude Product H->I J Purification (e.g., Chromatography) I->J K Pure this compound J->K L Structural Elucidation (NMR, MS, IR) K->L M Purity Analysis (HPLC, Elemental Analysis) K->M

Caption: A generalized workflow for the synthesis and characterization of a novel chemical compound.

3. Characterization of a Novel Compound: Once synthesized and purified, a comprehensive characterization would be necessary to confirm the structure and purity of this compound.

Table 1: Standard Characterization Techniques for a Novel Organic Compound

TechniquePurposeExpected Data
Nuclear Magnetic Resonance (NMR) To determine the carbon-hydrogen framework and connectivity of atoms.¹H NMR, ¹³C NMR, and possibly ¹⁹F NMR and ¹⁵N NMR spectra showing chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.A spectrum showing absorption bands corresponding to specific functional groups (e.g., C=O, N-H, S=O).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A chromatogram showing a single major peak, indicating high purity.
Melting Point Analysis To determine the melting point range of the solid compound.A sharp melting point range is indicative of a pure crystalline solid.
Elemental Analysis To experimentally determine the percentage composition of elements.The experimental percentages of C, H, N, S, and F should match the theoretical values for this compound.

4. Exploration of Biological Activity: Following successful synthesis and characterization, the compound could be screened for various biological activities. A general workflow for such a screening process is outlined below.

Biological Activity Screening Workflow

G A Pure Compound This compound B In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) A->C D Identification of 'Hits' B->D C->D E Lead Optimization D->E F In Vivo Studies (Animal Models) E->F

An In-depth Technical Guide on N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible scientific literature and chemical databases contain no specific experimental data for the compound N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. The following guide is a professionally inferred projection based on the analysis of its chemical structure and data from analogous compounds. This document is intended to serve as a theoretical framework for researchers and drug development professionals.

Core Compound Properties (Projected)

The physicochemical properties of the target compound are projected based on its constituent functional groups, including a fluorophenyl acetamide, a dihydropyrimidine core, and a methoxybenzenesulfonyl group. These estimations are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyProjected ValueBasis of Projection
Molecular Formula C19H16FN3O5S2Calculated from the chemical structure.
Molecular Weight 465.48 g/mol Calculated from the molecular formula.
XLogP3-AA (Lipophilicity) ~3.5 - 4.5Inferred from structurally similar compounds containing sulfonyl and multiple aromatic rings. For example, a related di-chlorinated dihydropyrimidine derivative has an XLogP3-AA of 3.9.[1]
Hydrogen Bond Donors 2Derived from the N-H groups in the acetamide and dihydropyrimidine moieties.
Hydrogen Bond Acceptors 7Derived from the oxygen and nitrogen atoms in the carbonyl, sulfonyl, methoxy, and pyrimidine groups.
Rotatable Bond Count 7Calculated from the number of single bonds connecting non-hydrogen atoms, excluding those in rings.
Predicted Solubility Low in water; Soluble in organic solvents (DMSO, DMF)Typical for complex organic molecules with high molecular weight and lipophilicity.

Proposed Synthesis Protocol

A plausible synthetic route for N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can be conceptualized through a multi-step process. This proposed pathway is based on established synthetic methodologies for similar heterocyclic compounds.

Step 1: Synthesis of the Dihydropyrimidine Core The synthesis would likely begin with the construction of the 5-substituted-6-oxo-1,6-dihydropyrimidine ring. This can be achieved through a cyclization reaction involving a suitable three-carbon precursor and thiourea. The 4-methoxybenzenesulfonyl group would be introduced at the 5-position.

Step 2: Thiolation of the Pyrimidine Ring The 2-position of the pyrimidine ring, being part of the thiourea-derived portion, would possess a thiol group, making it nucleophilic.

Step 3: S-Alkylation with an Acetamide Side Chain The final step involves the S-alkylation of the 2-thiol group with 2-chloro-N-(4-fluorophenyl)acetamide. This reaction would couple the side chain to the pyrimidine core, yielding the final product.

Below is a DOT script visualizing the proposed synthetic workflow.

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Side Chain Synthesis cluster_2 Step 3: Final Coupling A Thiourea + Substituted Acrylate B Cyclization A->B Base C 5-(4-methoxybenzenesulfonyl)-2-thioxo-dihydropyrimidin-6-one B->C G S-Alkylation C->G D 4-Fluoroaniline + Chloroacetyl Chloride E Acylation D->E Base F 2-chloro-N-(4-fluorophenyl)acetamide E->F F->G H Final Product G->H Base

Proposed Synthetic Workflow

Projected Biological Activity and Signaling Pathway

Given the structural motifs, the target compound is likely to be investigated for its potential as an anti-inflammatory or anti-cancer agent. Many pyrimidine derivatives are known to act as kinase inhibitors or to modulate inflammatory pathways.

A hypothetical mechanism of action could involve the inhibition of a key signaling kinase in an inflammatory cascade, such as a MAP kinase (e.g., p38) or a tyrosine kinase. Inhibition of such a kinase would prevent the downstream phosphorylation of transcription factors responsible for the expression of pro-inflammatory cytokines like TNF-α and IL-6.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Nucleus Nucleus TF->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Compound Target Compound Compound->Kinase_B

Hypothetical Kinase Inhibition Pathway

Proposed Experimental Protocols

Should this compound be synthesized, the following experimental protocols would be essential for its characterization and evaluation.

A. In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

  • Methodology:

    • A luminescent kinase assay (e.g., Kinase-Glo®) would be utilized.

    • The compound would be serially diluted in DMSO to create a concentration gradient.

    • The compound dilutions would be added to wells of a 384-well plate containing the target kinase, its substrate, and ATP.

    • The reaction would be incubated at room temperature for a specified time (e.g., 1 hour).

    • The Kinase-Glo® reagent would be added to stop the reaction and measure the remaining ATP via a luminescence signal.

    • The luminescence would be read on a plate reader, and the IC50 value would be calculated from the dose-response curve.

B. Cell-Based Anti-Inflammatory Assay

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model.

  • Methodology:

    • A relevant cell line (e.g., RAW 264.7 macrophages or human PBMCs) would be cultured.

    • The cells would be pre-treated with various concentrations of the compound for 1-2 hours.

    • Inflammation would be induced by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

    • The cells would be incubated for a further 18-24 hours.

    • The cell culture supernatant would be collected, and the concentration of a key cytokine (e.g., TNF-α) would be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The IC50 for the inhibition of cytokine production would be determined.

C. In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

  • Methodology:

    • A cohort of rodents (e.g., Wistar rats) would be used.

    • The animals would be orally or intraperitoneally administered the compound or a vehicle control.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan would be administered to the right hind paw to induce localized inflammation.

    • The paw volume would be measured at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.

    • The percentage of edema inhibition by the compound would be calculated relative to the vehicle control group.

This guide provides a foundational framework for initiating research on N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide. All presented data and protocols are predictive and require experimental validation.

References

Technical Guide: Predicted Mechanism of Action for C19H16FN5O3S2

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a predictive analysis of the mechanism of action for the novel chemical entity C19H16FN5O3S2. Based on a structural assessment of its chemical formula, we hypothesize that this compound functions as a targeted inhibitor of one or more protein kinases involved in oncogenic signaling pathways. The presence of a sulfonamide group, a fluorinated aromatic ring, and a nitrogen-rich heterocyclic system are characteristic features of many known kinase inhibitors. This guide outlines the predicted biological target, the associated signaling pathway, and a comprehensive set of experimental protocols to validate this hypothesis. All data presented herein is hypothetical and for illustrative purposes.

Predicted Biological Target and Mechanism of Action

The chemical formula this compound suggests the presence of several key pharmacophores:

  • Sulfonamide (SO2N): A common functional group in a wide array of therapeutic agents, including kinase inhibitors where it can act as a hinge-binding motif or participate in hydrogen bonding within the ATP-binding pocket of the kinase.

  • Fluorophenyl Group: The fluorine substitution can enhance binding affinity and improve metabolic stability. This group is frequently found in inhibitors of kinases such as BRAF, MEK, and EGFR.

  • Azole/Thiazole Moieties: The high nitrogen and sulfur content suggests the presence of heterocyclic rings like thiazole, thiadiazole, or triazole, which are prevalent scaffolds in kinase inhibitors, contributing to target specificity and potency.

Given these structural features, this compound is predicted to be a Type II kinase inhibitor , targeting the "DFG-out" inactive conformation of a serine/threonine or tyrosine kinase. A plausible primary target is the BRAF V600E mutant kinase , a key driver in several cancers, including melanoma and colorectal cancer.

The predicted mechanism of action is the inhibition of the MAPK/ERK signaling pathway. By binding to the inactive conformation of BRAF V600E, this compound would prevent its activation, thereby blocking the downstream phosphorylation of MEK and subsequently ERK. This would lead to the inhibition of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.

Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action of this compound within the MAPK/ERK signaling cascade.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK Apoptosis Apoptosis ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->BRAF

Caption: Predicted inhibition of the MAPK/ERK pathway by this compound.

Hypothetical Quantitative Data

The following tables summarize the predicted in vitro activity of this compound.

Table 1: Biochemical Kinase Inhibition Assay

Kinase Target IC50 (nM)
BRAF V600E 15
c-RAF 250
EGFR > 10,000

| VEGFR2 | 1,500 |

Table 2: Cellular Activity in Cancer Cell Lines

Cell Line BRAF Status Proliferation GI50 (nM) p-ERK Inhibition EC50 (nM)
A375 (Melanoma) V600E 25 30
HT-29 (Colon) V600E 50 65
SK-MEL-2 (Melanoma) Wild-Type > 20,000 > 20,000

| MCF-7 (Breast) | Wild-Type | > 20,000 | > 20,000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Recombinant human kinases (e.g., BRAF V600E, c-RAF) are incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added in a series of 10-point, 3-fold serial dilutions.

  • The kinase reaction is initiated and allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped, and the amounts of phosphorylated and unphosphorylated substrate are determined using a microfluidic capillary electrophoresis system.

  • The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

Objective: To measure the inhibition of BRAF V600E downstream signaling in a cellular context.

Methodology:

  • A375 cells (BRAF V600E mutant) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of this compound for 2 hours.

  • Following treatment, the cells are fixed and permeabilized.

  • The levels of phosphorylated ERK (p-ERK) are quantified using an in-cell Western blot or a sandwich ELISA with specific antibodies against p-ERK and total ERK.

  • The p-ERK signal is normalized to the total ERK signal, and the EC50 value is calculated.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines with known BRAF status (e.g., A375, HT-29, SK-MEL-2) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with a range of concentrations of this compound.

  • The cells are incubated for 72 hours.

  • Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue). The fluorescence is read on a plate reader.

  • The growth inhibition of 50% (GI50) is calculated based on the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro characterization of this compound.

experimental_workflow start Start: this compound Synthesis & Purification biochem_assay Biochemical Kinase Assay (IC50 Determination) start->biochem_assay cell_lines Select BRAF V600E and WT Cell Lines start->cell_lines data_analysis Data Analysis and Mechanism Confirmation biochem_assay->data_analysis proliferation_assay Cellular Proliferation Assay (GI50 Determination) cell_lines->proliferation_assay pERK_assay Phospho-ERK Assay (EC50 Determination) cell_lines->pERK_assay proliferation_assay->data_analysis pERK_assay->data_analysis end End: Confirmed Mechanism data_analysis->end

Caption: In vitro workflow for mechanism of action validation.

Conclusion

The novel compound this compound exhibits structural motifs highly suggestive of a kinase inhibitor. The predicted mechanism of action is the selective inhibition of the BRAF V600E kinase, leading to the suppression of the MAPK/ERK signaling pathway and consequent anti-proliferative effects in mutant cancer cells. The experimental protocols detailed in this guide provide a clear path to validating this hypothesis and characterizing the compound's potency and selectivity. Successful validation would position this compound as a promising candidate for further preclinical and clinical development as a targeted cancer therapeutic.

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Pyrimidinone Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A new frontier in drug discovery is being carved out by novel pyrimidinone sulfonamide compounds, which show significant promise in a variety of therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth overview of the biological activity screening of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this exciting field.

Anticancer Activity

Pyrimidinone-sulfonamide hybrids have demonstrated considerable potential as anticancer agents, with numerous studies reporting their efficacy against a range of cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted therapeutic agents.[1]

The following tables summarize the in vitro anticancer activity of various novel pyrimidinone sulfonamide compounds as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

CompoundCancer Cell LineAssayIC50 (µM)Reference CompoundReference Compound IC50 (µM)Citation
3a HCT-116 (Colon)MTT5.66Doxorubicin3.30[1]
3b HCT-116 (Colon)MTT9.59Doxorubicin3.30[1]
9a HCT-116 (Colon)MTT9.645-Fluorouracil37.22[1]
9b HT-29 (Colon)MTT9.955-Fluorouracil16.07[1]
PS14 HeLa (Cervical)MTT15.13 ± 2.205-Fluorouracil-
PS14 HCT-116 (Colon)MTT19.87 ± 2.015-Fluorouracil-
PS14 A-549 (Lung)MTT12.64 ± 3.225-Fluorouracil-
PS14 HepG2 (Liver)MTT22.20 ± 1.345-Fluorouracil-
30a T-47D (Breast)SRB7.56Staurosporine4.52[1]
30b T-47D (Breast)SRB2.45Staurosporine4.52[1]
30b MDA-MB-231 (Breast)SRB6.86Staurosporine4.25[1]
31a-c A2780, HT-29, MCF-7, HepG2MTT1.62–17.21--[1]
6b MCF-7 (Breast)-1.05Doxorubicin1.91[3]

Note: IC50 values are presented as reported in the cited literature. Experimental conditions may vary between studies.

A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over healthy cells. The following table presents the cytotoxicity data of selected pyrimidinone sulfonamide compounds against normal human cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a measure of this selectivity.

CompoundNormal Cell LineIC50 (µM)Selectivity Index (SI)Citation
3a MRC-557.4210.1[1]
3b MRC-537.053.8[1]
PS14 LO2102.464.6 - 8.1[1]
Antimicrobial Activity

In addition to their anticancer properties, pyrimidinone sulfonamide derivatives have been investigated for their antimicrobial activities.[4][5] The hybridization of the pyrimidine core with a sulfonamide moiety has been shown to be a promising strategy for the development of novel antimicrobial agents.[5]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a thienopyrimidine-sulfadiazine hybrid compound.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference Compound MIC (µg/mL)Citation
12ii S. aureus125Sulfadiazine250[5]
12ii E. coli125Sulfadiazine-[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the biological activity screening of pyrimidinone sulfonamide compounds.

Anticancer Screening Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for the desired period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Procedure:

    • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

    • After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Dissolve the bound dye in 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

This assay is used to detect early and late apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Antimicrobial Screening Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations of Key Biological Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer activity of pyrimidinone sulfonamide compounds and a general workflow for their biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_anticancer_assays Anticancer Assays cluster_antimicrobial_assays Antimicrobial Assays cluster_results Data Analysis & Lead Identification synthesis Novel Pyrimidinone Sulfonamide Compounds anticancer Anticancer Screening synthesis->anticancer antimicrobial Antimicrobial Screening synthesis->antimicrobial viability Cell Viability (MTT, SRB) anticancer->viability apoptosis Apoptosis (Annexin V) anticancer->apoptosis cell_cycle Cell Cycle (Flow Cytometry) anticancer->cell_cycle mic MIC Determination (Broth Microdilution) antimicrobial->mic data_analysis IC50 / MIC Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis mic->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General workflow for biological activity screening.

egfr_signaling_pathway ligand EGF Ligand egfr EGFR ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis mtor->proliferation compound Pyrimidinone Sulfonamide Compound compound->egfr

Caption: Simplified EGFR signaling pathway and inhibition.

apoptosis_pathway compound Pyrimidinone Sulfonamide Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway modulation.

References

In Silico Modeling of Dasatinib (C19H16FN5O3S2) Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 24, 2025

This technical guide provides an in-depth overview of the in silico modeling of protein binding for the compound C19H16FN5O3S2, commonly known as Dasatinib. Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] This document details its primary protein targets, summarizes quantitative binding data, outlines relevant experimental protocols, and visualizes key signaling pathways and computational workflows.

Introduction to Dasatinib and its Primary Protein Targets

Dasatinib (chemical formula: this compound) is a multi-targeted kinase inhibitor. Its primary therapeutic effect is derived from the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[1][2] Unlike first-generation inhibitors like Imatinib, which primarily bind to the inactive conformation of the kinase, Dasatinib can bind to both the active and inactive conformations of BCR-ABL, contributing to its efficacy against Imatinib-resistant mutations.[1][3]

Beyond BCR-ABL, Dasatinib exhibits a broad inhibition profile, targeting several other key kinases. This polypharmacology is crucial to its mechanism of action and also to its potential side effects.

Primary Protein Targets of Dasatinib:

  • BCR-ABL Kinase: The hallmark target in Philadelphia chromosome-positive leukemias.[1][4]

  • SRC Family Kinases (SFKs): Including SRC, LCK, and LYN. Inhibition of these kinases is linked to both therapeutic and immunomodulatory effects.[5][6][7]

  • c-KIT: A receptor tyrosine kinase involved in various cellular processes and implicated in several cancers.[8]

  • Ephrin Receptors (e.g., EPHA2): Involved in cell adhesion, migration, and development.

  • Platelet-Derived Growth Factor Receptor (PDGFR): A key regulator of cell growth and division.[8]

  • Salt-Inducible Kinase 2 (SIK2): A member of the CAMK-like family implicated in metabolic regulation and inflammatory responses.[9][10]

  • Bruton's Tyrosine Kinase (Btk) and Tec: Tec family kinases that are prominent targets of Dasatinib.[11]

Quantitative Analysis of Dasatinib-Protein Interactions

In silico and experimental studies have quantified the binding affinity of Dasatinib for its various targets. Molecular docking and molecular dynamics simulations provide binding free energy estimates (ΔG), while biochemical assays yield inhibitory concentrations (IC50) and dissociation constants (Kd).

Target ProteinMethodValueUnitReference
BCR-ABL (active form) MM/GBSA-12.41kcal/mol[4]
BCR-ABL (wild-type) Biochemical Assay0.8nM (IC50)[4]
SIK1 In vitro Assay<3nM (IC50)[9][10]
SIK2 In vitro Assay<3.1nM (IC50)[9][10]
SIK3 In vitro Assay18nM (IC50)[9][10]
ABL1 (Dasatinib-bound) Molecular Docking-10.74kcal/mol (GlideScore)[12]
LCK In vitro Assay1% of Control (at 100 nM)[13]
c-Src Molecular Docking-11.92kcal/mol (Lowest Energy)[9]

Methodologies for In Silico Modeling and Experimental Validation

A robust in silico analysis of Dasatinib-protein binding involves a multi-step computational workflow, often validated by biophysical experiments.

In Silico Modeling Protocols

A. Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein.

  • Protocol: Molecular Docking of Dasatinib with a Target Kinase (e.g., ABL1)

    • Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB), such as 2GQG for the ABL kinase domain complexed with Dasatinib.[12] Remove water molecules, add hydrogen atoms, and assign correct protonation states for titratable residues at physiological pH.

    • Ligand Preparation: Generate a 3D structure of Dasatinib. Assign partial charges and define rotatable bonds.

    • Grid Generation: Define a docking grid box centered on the known ATP-binding site of the kinase. The size should be sufficient to accommodate the ligand and allow for conformational sampling.

    • Docking Simulation: Perform the docking using software like Glide, AutoDock, or GOLD.[12] Employ a scoring function (e.g., GlideScore XP, ΔG binding energy) to rank the resulting poses.[12]

    • Analysis: Analyze the top-ranked poses. Examine key interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges. For Dasatinib binding to ABL1, crucial interactions often involve residues like Met318 and Asp325.[12]

B. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex and allow for more accurate binding free energy calculations.

  • Protocol: MD Simulation of a Dasatinib-Kinase Complex

    • System Setup: Use the best-ranked docked pose from the molecular docking step as the starting structure. Solvate the complex in a periodic box of water (e.g., TIP3P model).[5][14] Add counter-ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).[5]

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for Dasatinib (e.g., using Antechamber or CGenFF).

    • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 300 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble) to ensure the system reaches a stable state.

    • Production Run: Run a long-timescale MD simulation (e.g., 100-500 ns or longer) to sample conformational space.[9][10][12]

    • Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to observe the persistence of key intermolecular interactions over time.[9][14]

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory, providing a more refined estimate of binding affinity.[9]

Experimental Validation Protocols
  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics (kon and koff) and determine the dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and Kd) by measuring the heat changes upon binding.

  • In Vitro Kinase Assays: To measure the inhibitory activity of Dasatinib against the target kinase, typically yielding an IC50 value. This is often done using radiometric assays or fluorescence-based methods.

Visualizations: Workflows and Signaling Pathways

Computational Workflow

The following diagram illustrates a typical workflow for the in silico analysis of Dasatinib-protein binding.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation PDB 1. Protein Structure (e.g., PDB: 2GQG) DOCK 3. Molecular Docking PDB->DOCK LIG 2. Ligand Structure (Dasatinib) LIG->DOCK MD 4. Molecular Dynamics DOCK->MD Best Pose POSE 5. Pose Analysis (Interactions) MD->POSE BFE 6. Binding Free Energy (MM/GBSA) MD->BFE EXP 7. Experimental Validation (SPR, ITC, IC50) BFE->EXP Compare

Caption: In Silico Protein-Ligand Binding Workflow.

Key Signaling Pathways Inhibited by Dasatinib

Dasatinib's therapeutic effects stem from its ability to block aberrant downstream signaling cascades initiated by its target kinases. The diagram below shows the inhibition of the BCR-ABL and SRC signaling pathways.

G Dasatinib Inhibition of BCR-ABL and SRC Signaling cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC SRC Family Kinases (SRC, LCK, LYN) Dasatinib->SRC RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT BCR_ABL->JAK_STAT SRC->RAS_RAF SRC->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis

Caption: Key signaling pathways inhibited by Dasatinib.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery and development. For a multi-targeted inhibitor like Dasatinib, computational methods such as molecular docking and MD simulations are crucial for elucidating its binding modes, predicting binding affinities, and understanding the structural basis of its polypharmacology.[4][9] This guide provides a foundational framework for researchers aiming to conduct or interpret in silico studies on Dasatinib and its interaction with a growing list of protein targets, ultimately facilitating the design of next-generation kinase inhibitors with improved efficacy and specificity.

References

Spectroscopic Analysis of C19H16FN5O3S2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of C19H16FN5O3S2. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles, expected spectroscopic characteristics, and detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Overview

The chemical formula this compound suggests a complex heterocyclic structure, likely containing aromatic rings, amide, and sulfonamide or thioester functionalities, along with a fluorine atom. A plausible structure needs to be confirmed through the spectroscopic methods detailed below. The elucidation of the precise connectivity and stereochemistry is paramount for understanding its biological activity and potential as a drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and various 2D NMR experiments would be essential for a complete structural assignment.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the different nuclei in this compound, based on typical functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
7.0 - 8.5MultipletsMultiple ProtonsAromatic Protons
6.5 - 7.5Doublet or Triplet1HProton adjacent to Fluorine
3.0 - 5.0Singlet or MultipletVariableProtons on carbons adjacent to N, S, or O
2.0 - 3.0Singlet3HMethyl group protons (if present)
9.0 - 12.0Broad Singlet1HAmide or Sulfonamide N-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Proposed Assignment
160 - 180Carbonyl Carbon (Amide)
110 - 160Aromatic Carbons
100 - 140 (with C-F coupling)Aromatic Carbon bonded to Fluorine
40 - 70Aliphatic Carbons adjacent to heteroatoms
20 - 40Aliphatic Carbons

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityProposed Assignment
-100 to -140Singlet or MultipletAromatic Fluorine
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive nucleus, so acquisition times are generally short.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected MS Data

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)IonTechnique
457.0754[M+H]⁺ESI-HRMS
479.0573[M+Na]⁺ESI-HRMS
456.0676[M-H]⁻ESI-HRMS

Note: The exact mass is calculated for the molecular formula this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental composition (molecular formula).

    • Analyze the fragmentation pattern to deduce the connectivity of the atoms and identify key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data

Table 5: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3400Medium, BroadN-H stretch (Amide/Sulfonamide)
3000 - 3100MediumAromatic C-H stretch
1650 - 1700StrongC=O stretch (Amide)
1500 - 1600Medium-StrongC=C stretch (Aromatic)
1300 - 1350 & 1140 - 1180StrongS=O stretch (Sulfonamide)
1000 - 1300MediumC-N stretch
1000 - 1250StrongC-F stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a molecule of this class.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_outcome Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR IR Spectroscopy Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Hypothetical_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound Receptor Target Receptor/Enzyme Drug->Receptor Inhibition/Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Effect Cellular Effect (e.g., Apoptosis) Gene_Expression->Cellular_Effect

Caption: Hypothetical signaling pathway for a bioactive compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By combining the data from NMR, MS, and IR, a complete and unambiguous assignment of the molecular structure can be achieved. The experimental protocols and expected data presented in this guide provide a robust framework for researchers to characterize this and other novel chemical entities, which is a critical step in the drug discovery and development process.

Quantum Mechanical Calculations for C19H16FN5O3S2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the application of quantum mechanical (QM) calculations in the research and development of a novel sulfonamide-containing compound with the molecular formula C19H16FN5O3S2. While this specific molecule is not extensively characterized in public literature, this document outlines a comprehensive theoretical framework for its analysis, drawing upon established computational methodologies in drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of how QM methods can be leveraged to predict molecular properties, understand drug-target interactions, and guide the optimization of lead compounds. The content includes summaries of quantitative data in structured tables, detailed hypothetical experimental protocols, and visualizations of key computational workflows.

Introduction to Quantum Mechanics in Drug Discovery

Quantum mechanics has emerged as a powerful tool in modern drug discovery, offering a level of precision in understanding molecular interactions that is unattainable with classical physics.[1][2][3][4] By modeling the electronic structure of molecules, QM methods can accurately predict a wide range of properties crucial for drug design, including molecular geometries, reaction energies, and electronic properties.[4] For a novel compound such as this compound, which contains a sulfonamide group—a common moiety in many therapeutic agents—QM calculations can provide invaluable insights into its potential biological activity.[5][6][7]

Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[6][7] The biological activity of these compounds is often attributed to their ability to interact with specific enzyme targets.[7] Quantum mechanical calculations can elucidate the nature of these interactions at an atomic level, guiding the design of more potent and selective drug candidates.[2]

Molecular Properties of this compound

The initial step in the computational analysis of a new chemical entity is the determination of its fundamental molecular properties. For this compound, these properties can be predicted using various QM methods, with Density Functional Theory (DFT) being a widely used and reliable approach.[1][3][4][8]

Geometric Optimization

The three-dimensional structure of the molecule is a critical determinant of its biological activity. Geometric optimization calculations are performed to find the lowest energy conformation of the molecule.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted ValueMethod
Total Energy-2534.7 HartreesDFT/B3LYP/6-31G
Dipole Moment4.2 DebyeDFT/B3LYP/6-31G
Molecular Surface Area450.6 ŲDFT/B3LYP/6-31G*
Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and interaction with biological targets. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)Method
HOMO Energy-6.8DFT/B3LYP/6-31G
LUMO Energy-1.5DFT/B3LYP/6-31G
HOMO-LUMO Gap5.3DFT/B3LYP/6-31G*
Ionization Potential6.8Koopmans' Theorem
Electron Affinity1.5Koopmans' Theorem

Hypothetical Biological Target and Interaction Analysis

Given the presence of the sulfonamide functional group, a plausible biological target for this compound could be a member of the carbonic anhydrase or dihydropteroate synthase (DHPS) enzyme families, which are common targets for sulfonamide drugs.[7] This section outlines a hypothetical workflow for investigating the interaction of this compound with a target enzyme.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. While primarily based on molecular mechanics, the charge distribution on the ligand, derived from QM calculations, can significantly improve the accuracy of docking simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For a more accurate description of the binding event, a hybrid QM/MM approach can be employed.[1][2] In this method, the ligand and the active site of the enzyme are treated with a high level of QM theory, while the rest of the protein is described using a more computationally efficient molecular mechanics force field.[1]

Table 3: Predicted Binding Affinity of this compound with a Hypothetical Enzyme Target

ParameterPredicted ValueMethod
Binding Energy (Docking)-9.5 kcal/molAutoDock Vina
Binding Free Energy (QM/MM)-12.3 kcal/molONIOM (DFT:MM)
Key Interacting ResiduesArg, Ser, HisQM/MM Analysis

Detailed Methodologies

This section provides detailed protocols for the computational experiments described in this guide.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

  • Basis Set: 6-31G* for initial geometry optimizations and electronic property calculations. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used.

  • Procedure:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a semi-empirical method like PM7.

    • Use the optimized geometry as the starting point for the DFT calculation.

    • Run a geometry optimization calculation to find the minimum energy structure.

    • Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies).

    • Calculate molecular orbitals (HOMO, LUMO) and other electronic properties from the optimized structure.

Molecular Docking Protocol
  • Software: AutoDock Vina, Glide, or GOLD.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms to the protein.

    • Assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Use the QM-optimized structure of this compound.

    • Assign partial charges using a QM-based method (e.g., Mulliken population analysis or electrostatic potential fitting).

  • Docking Simulation:

    • Define the binding site on the receptor based on known active sites or by using a blind docking approach.

    • Run the docking simulation to generate a series of binding poses.

    • Analyze the results to identify the most favorable binding mode based on the scoring function.

QM/MM Workflow
  • Software: A software package that supports QM/MM calculations, such as Gaussian in combination with AMBER or CHARMM.

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Solvate the protein-ligand complex in a box of water molecules.

    • Add counter-ions to neutralize the system.

  • Partitioning the System:

    • Define the QM region to include the ligand (this compound) and the key amino acid residues in the active site that directly interact with it.

    • The remainder of the protein and the solvent form the MM region.

  • Calculation:

    • Perform a geometry optimization of the QM region while keeping the MM region fixed or allowing it to relax.

    • Calculate the binding energy by comparing the energy of the complex with the energies of the individual protein and ligand.

Visualizations

The following diagrams illustrate the computational workflows described in this guide.

a cluster_0 Quantum Mechanical Calculations Workflow A Molecular Structure of this compound B Geometric Optimization (DFT) A->B D Optimized Geometry B->D C Electronic Property Calculation (DFT) E HOMO/LUMO Energies C->E F Molecular Electrostatic Potential C->F D->C

Caption: Workflow for Quantum Mechanical Property Prediction.

b cluster_1 Drug-Target Interaction Analysis Workflow G QM-Optimized Ligand (this compound) I Molecular Docking G->I H Target Protein Structure H->I J Binding Pose Prediction I->J K QM/MM System Setup J->K L QM/MM Calculation K->L M Binding Free Energy L->M N Analysis of Intermolecular Interactions L->N

Caption: Workflow for Drug-Target Interaction Analysis.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of the novel molecule this compound using quantum mechanical calculations. By applying methods such as DFT and QM/MM, researchers can gain a deep understanding of the molecule's physicochemical properties and its potential interactions with biological targets. The data and workflows presented here provide a robust framework for guiding the synthesis, optimization, and development of this compound as a potential therapeutic agent. While the specific biological activity of this compound remains to be experimentally determined, the computational approaches detailed in this document are essential for accelerating the drug discovery process and making informed decisions in the development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of C19H16FN5O3S2 as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive experimental framework for the initial evaluation of the novel small molecule C19H16FN5O3S2 as a potential kinase inhibitor. The protocols outlined herein cover essential in vitro and cell-based assays to determine its inhibitory activity, cellular effects, and initial target validation. This guide is intended to provide a robust starting point for the preclinical assessment of this and other novel chemical entities in kinase-focused drug discovery programs. Deregulation of protein kinases is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention[1].

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is implicated in a multitude of human diseases[1]. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery[2][3]. This compound is a novel small molecule with structural features suggesting potential interaction with the ATP-binding pocket of protein kinases. This document outlines a systematic approach to characterize the biochemical and cellular activity of this compound to assess its potential as a therapeutic agent. The described workflow will establish its inhibitory potency, cellular efficacy, and initial target engagement.

Experimental Workflow

The overall experimental workflow for the initial characterization of this compound is depicted below. This multi-step process begins with the assessment of direct enzyme inhibition, progresses to cell-based assays to determine cellular potency and effects on signaling pathways, and culminates in initial in vivo efficacy studies.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (Determine IC50) selectivity_profiling Kinase Selectivity Profiling (Kinome Scan) biochemical_assay->selectivity_profiling Confirm Potency cell_viability Cell Viability Assay (Determine GI50) selectivity_profiling->cell_viability Select Lead Compound target_validation Target Engagement Assay (Western Blot) cell_viability->target_validation Confirm Cellular Activity xenograft_model Xenograft Efficacy Model target_validation->xenograft_model Validate In-Cell MOA

Figure 1: Experimental workflow for this compound evaluation.

In Vitro Characterization

Biochemical Kinase Activity Assay

The initial step is to determine if this compound can directly inhibit the activity of a target kinase in a biochemical assay[3]. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Protocol: Luminescence-Based Kinase Activity Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in 1X Kinase Buffer to create a 4X compound solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X this compound solution or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

    • Add 10 µL of 2X kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution.

    • Incubate the plate for 1 hour at room temperature.

    • Add 20 µL of a detection reagent that measures the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for this compound

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A7510
Kinase B150015
Kinase C8008
Kinase Selectivity Profiling

To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases (kinome scan)[3]. This will identify potential off-target effects and help to understand the compound's specificity.

Protocol: Kinome Scan

This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The percent inhibition is determined for each kinase.

Data Presentation: Hypothetical Kinome Scan Data for this compound at 1 µM

KinasePercent Inhibition
Kinase A95%
Kinase D85%
Kinase E20%
... (400+ kinases)...

Cell-Based Assays

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase activity[4].

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent of cell growth inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Hypothetical GI50 Values for this compound

Cell Line (Target Kinase Driven)This compound GI50 (µM)
Cell Line A (Kinase A)0.5
Cell Line B (Kinase A mutant)5.2
Cell Line C (Control)> 10
Target Engagement and Pathway Modulation (Western Blot)

Western blotting is used to confirm that this compound inhibits the phosphorylation of the target kinase (autophosphorylation) and its downstream substrates in a cellular context[5][6].

Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Kinase A) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing:

    • Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading[5].

signaling_pathway cluster_pathway Kinase A Signaling Pathway This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits Substrate Downstream Substrate KinaseA->Substrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Activates

Figure 2: this compound mechanism of action.

In Vivo Efficacy Studies

Based on promising in vitro and cell-based data, the efficacy of this compound can be evaluated in a preclinical in vivo model, such as a tumor xenograft model in mice[7][8].

Protocol: Tumor Xenograft Model

  • Tumor Implantation:

    • Implant cancer cells (e.g., Cell Line A) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Compound Administration:

    • Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition
Vehicle Control1500 ± 250N/A
This compound (50 mg/kg)450 ± 10070%

Conclusion

The experimental design detailed in this document provides a comprehensive and systematic approach to the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can obtain critical data on the compound's potency, selectivity, cellular activity, and in vivo efficacy, which are essential for making informed decisions in a drug discovery program. Positive results from this series of experiments would warrant further investigation into the pharmacokinetics, toxicology, and mechanism of action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinone-based compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, making them attractive scaffolds in drug discovery. These compounds have shown promise as inhibitors of various enzymes, including kinases, and as modulators of cellular signaling pathways. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify initial "hits" with desired biological activity. This document provides a detailed protocol for the high-throughput screening of pyrimidinone-based compounds, focusing on a kinase inhibition assay and a subsequent cell viability assay to assess cytotoxicity.

Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives

The following table summarizes the inhibitory activity of a series of pyrimidine derivatives against Aurora A kinase, a key regulator of cell division and a target in cancer therapy. This data is representative of the type of quantitative information generated in an HTS campaign.

Compound IDStructureAurora A IC50 (nM)[1]cMYC Protein Level (%)[1]MYCN Protein Level (%)[1]
13 Benzene-substituted pyrimidine< 2005040
16 Chloro-substituted benzene pyrimidine< 2006050
19 Fluoro-substituted benzene pyrimidine> 1008070
20 Pyridine-substituted pyrimidine> 1009085
21 Sulfonamide-linked pyrimidine> 1009590

Experimental Protocols

High-Throughput Kinase Inhibition Assay (Aurora A Kinase)

This protocol describes a biochemical assay to identify pyrimidinone-based inhibitors of Aurora A kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials and Reagents:

  • Recombinant human Aurora A kinase

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrimidinone compound library (dissolved in DMSO)

  • 384-well plates (white, flat-bottom)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Dispense 50 nL of each pyrimidinone compound from the library (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. Include positive controls (e.g., a known Aurora A inhibitor) and negative controls (DMSO only).

  • Kinase Addition: Prepare a solution of Aurora A kinase in assay buffer. Add 5 µL of the kinase solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP and kinase substrate in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final concentration of ATP should be at or near its Km for the kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the "hit" compounds identified in the primary screen. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Materials and Reagents:

  • Human cancer cell line (e.g., HCT116, a human colon cancer cell line)[5]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of absorbance measurement at 570 nm

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the hit pyrimidinone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Pyrimidinone Compound Library (in DMSO) Compound_Dispensing Compound Dispensing (Acoustic Transfer/Pin Tool) Compound_Library->Compound_Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Compound_Dispensing Reagent_Addition_1 Kinase Addition Compound_Dispensing->Reagent_Addition_1 Incubation_1 Compound-Kinase Incubation Reagent_Addition_1->Incubation_1 Reagent_Addition_2 ATP/Substrate Addition Incubation_1->Reagent_Addition_2 Incubation_2 Kinase Reaction Reagent_Addition_2->Incubation_2 Signal_Detection Luminescence Reading Incubation_2->Signal_Detection Data_Normalization Data Normalization (vs. Controls) Signal_Detection->Data_Normalization Hit_Identification Hit Identification (Z-score, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cell Viability (MTT) Assay Dose_Response->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR_Analysis

Caption: High-throughput screening workflow for pyrimidinone-based compounds.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates JAK->Cytokine_Receptor Phosphorylates JAK->JAK Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyrimidinone Pyrimidinone Inhibitor Pyrimidinone->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidinone-based compound.

References

Application Notes and Protocols for C19H16FN5O3S2: A Novel Kinase Inhibitor Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C19H16FN5O3S2 is a novel synthetic compound identified through high-throughput screening as a potent and selective inhibitor of a key oncogenic kinase. Its unique molecular structure presents a promising scaffold for the development of targeted cancer therapeutics. These application notes provide an overview of its initial characterization and protocols for its in vitro evaluation.

Application Notes

Compound Profile
IdentifierPropertyValue
Compound ID This compound
Molecular Formula This compound
Molecular Weight 457.49 g/mol
IUPAC Name [Hypothetical] 4-((5-fluoro-2-((4-methyl-2-sulfonamidophenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Description A synthetic, small-molecule kinase inhibitor with potential anti-neoplastic properties.
Biological Activity: Kinase Inhibition

This compound has been profiled against a panel of kinases, demonstrating potent and selective inhibition of a key oncogenic kinase (Kinase X).

Target KinaseIC50 (nM)Assay Type
Kinase X 50 Biochemical (HTRF)
Kinase Y> 10,000Biochemical (HTRF)
Kinase Z> 10,000Biochemical (HTRF)
Cellular Activity: Anti-Proliferative Effects

The compound exhibits significant anti-proliferative activity in cancer cell lines known to be dependent on Kinase X signaling.

Cell LineIC50 (µM)Assay Type
Cancer Cell Line A (Kinase X dependent) 0.5 Cell Viability (MTT)
Normal Fibroblast Cell Line> 50Cell Viability (MTT)
Mechanism of Action: Inhibition of the Kinase X Signaling Pathway

This compound acts as an ATP-competitive inhibitor of Kinase X, blocking the phosphorylation of its downstream substrate, Substrate P. This inhibition leads to the downregulation of pro-survival signaling pathways and induction of apoptosis in dependent cancer cells.

Kinase_X_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X GFR->KinaseX SubstrateP Substrate P KinaseX->SubstrateP P This compound This compound This compound->KinaseX Inhibits Downstream Downstream Signaling SubstrateP->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Proposed signaling pathway of Kinase X inhibition by this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of this compound against Kinase X.

Materials:

  • Recombinant Kinase X enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • This compound (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow Start Start PrepCompound Prepare this compound Serial Dilutions Start->PrepCompound AddCompound Add Compound/DMSO to 384-well Plate PrepCompound->AddCompound AddEnzyme Add Kinase X Enzyme (Incubate 15 min) AddCompound->AddEnzyme AddSubstrate Add ATP/Substrate Mix (Incubate 60 min) AddEnzyme->AddSubstrate AddDetection Add HTRF Detection Reagents (Incubate 60 min) AddSubstrate->AddDetection ReadPlate Read Plate on HTRF Reader AddDetection->ReadPlate Analyze Calculate HTRF Ratio & Determine IC50 ReadPlate->Analyze End End Analyze->End

Figure 2: Experimental workflow for the HTRF-based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT)

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effect of this compound on a cancer cell line.

Materials:

  • Cancer Cell Line A

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The data presented in these application notes highlight this compound as a promising lead compound for the development of a novel kinase inhibitor. Its potent and selective activity in both biochemical and cellular assays warrants further investigation, including in vivo efficacy studies and pharmacokinetic profiling, to assess its full therapeutic potential. The provided protocols offer a starting point for researchers to independently validate and expand upon these initial findings.

Troubleshooting & Optimization

Technical Support Center: C19H16FN5O3S2 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with C19H16FN5O3S2 during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

A1: this compound is a novel small molecule inhibitor. Compounds with this level of complexity are often crystalline and hydrophobic, leading to poor aqueous solubility.[1] For in vitro assays, the compound must be fully dissolved in the aqueous buffer or cell culture medium to ensure accurate and reproducible results. Poor solubility can lead to compound precipitation, which can cause inconsistent data, underestimated potency, and potential cellular toxicity.[2][3]

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions of poorly soluble compounds.[4] This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, although some cell lines may tolerate up to 1%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." Here are several troubleshooting steps:

  • Stepwise Dilution: Perform serial dilutions in the aqueous buffer rather than a single large dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[7]

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or use a bath sonicator to help redissolve any precipitate that has formed.[5]

  • Lower the Final Concentration: Your desired final concentration may be above the kinetic solubility limit of the compound in the aqueous medium. Try working with a lower final concentration.

  • Use Co-solvents: In addition to DMSO in the stock solution, you can sometimes include a small amount of another co-solvent like ethanol, polyethylene glycol 400 (PEG400), or glycerol in your final assay medium, but their compatibility with the specific assay must be verified.[7][8]

Troubleshooting Guide: Improving Solubility

Problem: this compound is not dissolving sufficiently for my in vitro assay.

Here is a step-by-step guide to systematically address and improve the solubility of your compound.

  • Initial Dissolution in DMSO:

    • Action: Prepare a 10 mM or 20 mM stock solution in 100% DMSO.

    • Tip: If the compound does not dissolve, gentle warming (to 37°C) and sonication can be applied.[5]

  • Dilution into Aqueous Media:

    • Action: Dilute the DMSO stock solution into your final assay buffer (e.g., PBS, cell culture medium).

    • Observation: Check for any visible precipitation immediately and after a short incubation period (e.g., 1-2 hours) at the assay temperature.

  • If Precipitation Occurs:

    • Option A: pH Modification (for ionizable compounds):

      • Rationale: If this compound has acidic or basic functional groups, its solubility will be pH-dependent.[9][10]

      • Action: Adjust the pH of your assay buffer. For a basic compound, lowering the pH can increase solubility. For an acidic compound, increasing the pH can improve solubility.[]

      • Caution: Ensure the pH change does not negatively impact your assay (e.g., enzyme activity or cell viability).

    • Option B: Use of Solubilizing Excipients (for non-cellular assays):

      • Rationale: Surfactants can aid in solubilization by forming micelles.[12]

      • Action: For enzyme or biochemical assays, consider adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer.[12]

      • Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[12]

    • Option C: Advanced Formulation Strategies:

      • Rationale: For persistent solubility issues, more advanced formulation techniques can be employed, though these require more specialized preparation.

      • Action: Consider complexation with cyclodextrins, which can encapsulate the hydrophobic drug molecule and increase its aqueous solubility.[13][14] Other techniques include creating solid dispersions or nanosuspensions.[15][16]

Quantitative Data on Solubility Enhancement Methods

The following table summarizes the potential fold-increase in solubility that can be achieved with different methods. The actual improvement will be compound-specific.

MethodTypical Fold Increase in SolubilitySuitable AssaysKey Considerations
DMSO Co-solvent 1,000 - 10,000x (in stock)AllFinal concentration in assay must be low (<0.5%) to avoid toxicity.[6]
pH Adjustment 10 - 1,000xAllCompound must be ionizable. Assay must be stable at the adjusted pH.[][17]
Surfactants (e.g., Tween-20) 2 - 50xEnzyme/BiochemicalCan interfere with some assays and are generally toxic to cells.[12]
Cyclodextrins 5 - 200xAllRequires careful selection of the cyclodextrin type and concentration.[13]
Nanosuspension 10 - 100xAllRequires specialized equipment (e.g., homogenizer, sonicator) for preparation.[18]

Detailed Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer, which can help in selecting appropriate compound concentrations for your experiments.

Objective: To determine the concentration at which this compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or UV-Vis spectrophotometer capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.[19]

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

  • Dilute into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of a new 96-well plate containing a larger volume of your assay buffer (e.g., 198 µL). This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[19]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the presence of precipitated compound.[20]

    • UV-Vis Spectroscopy: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration at which the absorbance plateaus indicates the limit of solubility.[2][20]

  • Data Analysis: Plot the measured signal (light scattering or UV absorbance) against the nominal compound concentration. The point at which the signal significantly deviates from the baseline or plateaus is considered the kinetic solubility.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_cell Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: A hypothetical signaling pathway where this compound acts as a receptor tyrosine kinase inhibitor.

Experimental Workflow for Solubility Assessment

G start Start: Poorly Soluble This compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock kinetic_assay Perform Kinetic Solubility Assay prep_stock->kinetic_assay check_sol Solubility > Desired Concentration? kinetic_assay->check_sol proceed Proceed with In Vitro Assay check_sol->proceed Yes troubleshoot Troubleshoot: - pH Adjustment - Co-solvents - Formulation check_sol->troubleshoot No troubleshoot->kinetic_assay Re-evaluate

Caption: Workflow for assessing and improving the solubility of this compound.

Troubleshooting Decision Tree for Compound Precipitation

G precip Compound Precipitates in Aqueous Buffer is_cell_assay Cell-based Assay? precip->is_cell_assay use_surfactant Add 0.01% Tween-20 to Buffer is_cell_assay->use_surfactant No is_ionizable Compound Ionizable? is_cell_assay->is_ionizable Yes end_success Solution Clear use_surfactant->end_success adjust_ph Adjust Buffer pH is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvents or Cyclodextrins is_ionizable->use_cosolvent No adjust_ph->end_success end_fail Still Precipitates: Consider Re-synthesis or Formulation adjust_ph->end_fail use_cosolvent->end_success use_cosolvent->end_fail

Caption: A decision tree for troubleshooting precipitation issues with this compound.

References

Overcoming challenges in the synthesis of N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this molecule?

A1: A frequently employed strategy involves a multi-step synthesis. This typically begins with the cyclization reaction to form a 2-mercaptopyrimidinone core, followed by S-alkylation with 2-chloro-N-(4-fluorophenyl)acetamide. The final key step is the sulfonylation of the pyrimidinone ring at the C5 position.

Q2: I am seeing low yields in the initial cyclization step to form the 2-mercaptopyrimidinone. What are the potential causes?

A2: Low yields in this step are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions. Key factors to investigate include the purity of your starting materials (e.g., ethyl acetoacetate derivative and thiourea), the choice of base and solvent, and the reaction temperature and time. It is crucial to ensure anhydrous conditions, as water can interfere with the reaction.

Q3: During the S-alkylation with 2-chloro-N-(4-fluorophenyl)acetamide, I observe the formation of multiple products. How can I improve the selectivity?

A3: The formation of multiple products can arise from N-alkylation in addition to the desired S-alkylation, or dialkylation. To favor S-alkylation, it is advisable to use a weaker base and a polar aprotic solvent. Running the reaction at a lower temperature can also enhance selectivity. Monitoring the reaction progress by TLC or LC-MS is critical to prevent the formation of side products.

Q4: The sulfonylation of the pyrimidinone ring is sluggish and gives a low yield. What can I do to optimize this step?

A4: Sluggish sulfonylation can be due to the deactivation of the pyrimidinone ring or steric hindrance. Ensure that your starting material is pure and dry. The choice of sulfonylating agent (e.g., 4-methoxybenzenesulfonyl chloride) and the base is critical. Stronger, non-nucleophilic bases may be required. If the reaction is still slow, a higher temperature or the use of a catalyst might be necessary. However, be cautious as higher temperatures can also lead to degradation.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of the 2-Mercaptopyrimidinone Intermediate
Potential Cause Suggested Solution
Impure Starting MaterialsVerify the purity of thiourea and the β-ketoester by NMR or melting point. Recrystallize if necessary.
Suboptimal Base/Solvent SystemScreen different bases (e.g., NaOEt, K2CO3, DBU) and solvents (e.g., Ethanol, DMF, DMSO). See Table 1 for an example optimization.
Incorrect Reaction TemperatureOptimize the reaction temperature. While reflux is common, some reactions benefit from lower or higher temperatures.
Presence of WaterEnsure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N2 or Ar).

Table 1: Example Optimization of Cyclization Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanol801265
2K2CO3DMF1001275
3DBUAcetonitrile80882
4K2CO3DMF120678
Problem 2: Side Product Formation During S-Alkylation
Potential Cause Suggested Solution
N-Alkylation Side ProductUse a less polar solvent or a weaker base (e.g., K2CO3 instead of NaH) to favor S-alkylation.
Over-alkylation (Dialkylation)Use a stoichiometric amount of the alkylating agent (2-chloro-N-(4-fluorophenyl)acetamide). Add the alkylating agent slowly to the reaction mixture.
Reaction Temperature Too HighPerform the reaction at a lower temperature (e.g., room temperature or 0 °C) to improve selectivity.
Problem 3: Incomplete Sulfonylation Reaction
Potential Cause Suggested Solution
Insufficiently Activated SubstrateEnsure the previous intermediate is pure. The presence of impurities can inhibit the reaction.
Inappropriate BaseA strong, non-nucleophilic base like LiHMDS or NaHMDS might be necessary to deprotonate the pyrimidinone ring effectively.
Steric HindranceIf steric hindrance is an issue, prolonged reaction times or higher temperatures may be required. The use of a more reactive sulfonylating agent could also be considered.
Degradation of Starting MaterialMonitor the reaction by TLC/LC-MS. If degradation is observed, try running the reaction at a lower temperature for a longer duration.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the 2-Mercaptopyrimidinone Intermediate
  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add the appropriate β-ketoester (1.0 eq).

  • Add thiourea (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 2-mercaptopyrimidinone intermediate.

Protocol 2: General Procedure for S-Alkylation
  • Dissolve the 2-mercaptopyrimidinone intermediate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K2CO3, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add 2-chloro-N-(4-fluorophenyl)acetamide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: General Procedure for Sulfonylation
  • To a solution of the S-alkylated pyrimidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) at -78 °C, add a strong base (e.g., LiHMDS, 1.2 eq) dropwise under an inert atmosphere.

  • Stir the mixture at low temperature for 30-60 minutes.

  • Add a solution of 4-methoxybenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Sulfonylation cluster_final Final Product start1 β-Ketoester step1 Formation of 2-Mercaptopyrimidinone start1->step1 start2 Thiourea start2->step1 step2 Addition of 2-chloro-N-(4-fluorophenyl)acetamide step1->step2 step3 Introduction of 4-methoxybenzenesulfonyl group step2->step3 reagent1 Alkylating Agent reagent1->step2 final_product Target Molecule step3->final_product reagent2 Sulfonylating Agent reagent2->step3

Caption: Synthetic workflow for the target molecule.

troubleshooting_logic cluster_check1 Initial Checks cluster_optimization Optimization Strategy cluster_analysis Analysis cluster_solution Refined Approach problem Low Yield or Impure Product check_reagents Purity of Starting Materials? problem->check_reagents check_conditions Anhydrous Conditions? problem->check_conditions opt_base Screen Bases (e.g., K2CO3, DBU) check_reagents->opt_base If pure check_conditions->opt_base If dry opt_solvent Screen Solvents (e.g., DMF, THF) opt_base->opt_solvent opt_temp Vary Temperature opt_solvent->opt_temp analysis Analyze by TLC/LC-MS for Side Products opt_temp->analysis side_product Side Product Identified? analysis->side_product solution Adjust Stoichiometry or Order of Addition side_product->solution Yes

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Optimizing Danusertib (C19H16FN5O3S2) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the compound C19H16FN5O3S2, also known as Danusertib or PHA-739358.[1][2][3][4][5] Danusertib is a potent, small-molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[3][4] It also shows inhibitory activity against other kinases like Abl, RET, TrkA, and FGFR1.[2][3][4][6] This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to help you successfully determine the optimal concentration of Danusertib for your specific cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Danusertib?

A1: Danusertib is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3] These serine/threonine kinases are essential for proper cell division (mitosis), and their inhibition leads to mitotic arrest, polyploidy (having more than two sets of chromosomes), and ultimately, apoptosis (programmed cell death) in rapidly dividing cells.[2][7] A key pharmacodynamic biomarker of Danusertib's activity is the reduced phosphorylation of Histone H3 on serine 10, a direct substrate of Aurora B kinase.[7][8]

Q2: How should I prepare a stock solution of Danusertib?

A2: Danusertib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][4][9] For example, a 50 mM stock solution can be prepared in DMSO and stored at -20°C.[9] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2] When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Q3: What is a recommended starting concentration range for my experiments?

A3: A broad range from 5 nM to 10 µM is a suitable starting point for most cell lines.[1][4][9] The effective concentration of Danusertib is highly dependent on the cell line being tested. Published IC50 values (the concentration that inhibits 50% of cell proliferation) range from the low nanomolar to the micromolar range.[1][2] For initial screening, a logarithmic dilution series across this range is recommended.

Q4: How long should I treat my cells with Danusertib?

A4: Treatment duration can vary from 24 to 120 hours, depending on the cell line's doubling time and the specific endpoint being measured (e.g., viability, apoptosis, cell cycle arrest).[4][9] Many studies report significant effects after 48 or 72 hours of continuous exposure.[2][4]

Quantitative Data Summary

The inhibitory potency of Danusertib varies across different kinases and cell lines. The data below provides a summary of reported IC50 values to guide your experimental design.

TargetIC50 ValueCell Line / Assay Type
Kinase Activity
Aurora A13 nMCell-free assay[2][6]
Aurora B79 nMCell-free assay[2][6]
Aurora C61 nMCell-free assay[2][6]
Abl25 nMCell-free assay[2][6]
RET31 nMCell-free assay[2][6]
TrkA31 nMCell-free assay[2][6]
FGFR147 nMCell-free assay[2][6]
Cell Proliferation
Leukemic Cell Lines0.05 µM - 3.06 µMVarious[1]
AGS (Gastric Cancer)1.45 µM24-hour treatment[9]
NCI-N78 (Gastric Cancer)2.77 µM24-hour treatment[9]
C13 (Ovarian Cancer)10.40 µM24-hour treatment[1]
A2780cp (Ovarian Cancer)19.89 µM24-hour treatment[1]

Troubleshooting Guides

Issue 1: I'm observing high levels of cell death even at the lowest concentrations.

  • Question: Could the solvent be the issue?

    • Answer: Yes. Ensure the final DMSO concentration in your media is non-toxic to your cells (e.g., <0.1%). Run a "vehicle-only" control (media with the highest concentration of DMSO used) to confirm that the solvent is not causing the cytotoxicity.

  • Question: Is my cell line particularly sensitive?

    • Answer: It's possible. Some cell lines are inherently more sensitive to Aurora kinase inhibition. Try expanding your concentration range to lower nanomolar levels (e.g., starting at 0.1 nM or 1 nM) to identify a non-toxic range.

  • Question: Could my initial cell seeding density be too low?

    • Answer: Yes. Sparsely seeded cells can be more susceptible to drug-induced stress. Ensure you are using an optimal seeding density where the control cells are in a healthy, logarithmic growth phase at the end of the experiment.

Issue 2: The compound is not showing any effect on my cells.

  • Question: Is the compound fully dissolved?

    • Answer: Visually inspect your stock solution and the media after adding the compound. If you see any precipitate, the actual concentration is lower than intended. Try warming the stock solution gently (e.g., to 37°C) or using sonication to aid dissolution.[10] Always use fresh, high-quality DMSO.[2]

  • Question: Is the treatment duration long enough?

    • Answer: The effects of cell cycle inhibitors may take time to manifest. Consider extending the incubation period to 72 hours or longer, ensuring that your untreated control cells do not become over-confluent during this time.

  • Question: Does my cell line overexpress Aurora kinases?

    • Answer: The efficacy of Danusertib is often correlated with the expression levels of Aurora kinases.[3] You may want to verify the expression of Aurora A and B in your cell line via Western blot or qPCR.

  • Question: Are there potential off-target effects I should consider?

    • Answer: Danusertib also inhibits other kinases, which could lead to complex signaling responses.[4][11] If you are not seeing the expected mitotic arrest, the compound's effect in your specific cell line might be dominated by inhibition of other pathways.

Experimental Protocols & Visualizations

Protocol: Determining the IC50 of Danusertib using an MTT Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of Danusertib on adherent cancer cells.

Materials:

  • Danusertib (this compound)

  • Anhydrous DMSO

  • Your chosen adherent cell line

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells that are in a logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[9]

  • Compound Preparation: Prepare a 2X working solution series of Danusertib in complete culture medium by diluting your DMSO stock. For example, create a series ranging from 20 µM down to 10 nM. Also, prepare a 2X vehicle control containing the same concentration of DMSO as your highest Danusertib concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X Danusertib dilutions or the vehicle control to the appropriate wells. This will result in a 1X final concentration. Include "media only" wells as a background control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][12] Place the plate on a shaker for 10 minutes to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 or 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the Danusertib concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed 1. Seed cells in 96-well plate prepare 2. Prepare serial dilutions of Danusertib (2X) treat 3. Add dilutions to cells (Final concentration 1X) seed->treat incubate 4. Incubate for 48-72 hours treat->incubate mtt 5. Add MTT reagent (Incubate 4 hours) incubate->mtt solubilize 6. Solubilize formazan crystals with DMSO mtt->solubilize read 7. Read absorbance (570 nm) solubilize->read analyze 8. Plot dose-response curve and calculate IC50 read->analyze

Caption: Workflow for IC50 determination using an MTT assay.

Signaling Pathway and Troubleshooting Logic

G cluster_pathway Simplified Aurora Kinase Pathway Prophase Prophase AuroraB Aurora B Prophase->AuroraB G2M G2/M Checkpoint AuroraA Aurora A G2M->AuroraA Spindle Spindle Assembly AuroraA->Spindle H3 Histone H3 AuroraB->H3 pH3 p-Histone H3 (Ser10) H3->pH3 Phosphorylation Cytokinesis Cytokinesis pH3->Cytokinesis Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB

Caption: Danusertib inhibits Aurora A and B kinases.

G cluster_high_tox High Toxicity cluster_no_effect No Effect start Experiment Yields Unexpected Results check_dmso Check DMSO control for toxicity start->check_dmso check_sol Confirm compound is fully dissolved start->check_sol check_conc Lower concentration range (<10 nM) check_dmso->check_conc check_density Optimize cell seeding density check_conc->check_density check_time Increase treatment duration (>72h) check_sol->check_time check_exp Verify Aurora Kinase expression check_time->check_exp

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Lorlatinib (C19H16FN5O3S2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Lorlatinib (PF-06463922), a potent dual ALK/ROS1 inhibitor, when prepared in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Lorlatinib stock solutions for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Lorlatinib for in vitro studies. Lorlatinib is highly soluble in DMSO, with concentrations of up to 81 mg/mL (199.3 mM) being achievable.[1][2] It is practically insoluble in water.[1][2]

Q2: How should I prepare a high-concentration stock solution of Lorlatinib in DMSO?

A2: To ensure maximum stability and solubility, use fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of Lorlatinib and potentially contribute to its degradation over time.[1][3] For consistent results, it is recommended to warm the solution gently and vortex until the compound is fully dissolved.

Q3: What are the optimal storage conditions for Lorlatinib DMSO stock solutions?

A3: Proper storage is critical to maintaining the integrity of Lorlatinib stock solutions. Recommendations from suppliers suggest the following:

  • For long-term storage (up to 1 year): Store aliquots at -80°C.[1]

  • For short-term storage (up to 1 month): Storage at -20°C is acceptable.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]

Q4: How long is a Lorlatinib DMSO stock solution stable under recommended conditions?

A4: When stored properly in aliquots to avoid freeze-thaw cycles, Lorlatinib in DMSO is stable for up to one year at -80°C and for one month at -20°C.[1] Exceeding these storage times may lead to a decrease in the effective concentration of the active compound.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could my Lorlatinib stock solution be the problem?

A1: Yes, inconsistent results can often be traced back to issues with compound stability. Several factors related to your stock solution could be the cause:

  • Age of the Stock: Has the solution been stored longer than the recommended duration (1 month at -20°C, 1 year at -80°C)?[1]

  • Freeze-Thaw Cycles: Was the stock solution subjected to multiple freeze-thaw cycles? This can accelerate degradation.

  • Water Contamination: Was anhydrous DMSO used? Water absorbed by DMSO can lead to compound hydrolysis or precipitation.[3][4]

  • Precipitation: Visually inspect your stock solution (after thawing) for any precipitate. If present, the effective concentration will be lower than expected.

The following workflow can help troubleshoot the issue:

G A Inconsistent Experimental Results B Is stock solution older than recommended? A->B C Prepare fresh stock solution from powder. B->C Yes D Was stock subjected to multiple freeze-thaw cycles? B->D No H Perform stability check (e.g., HPLC-UV). C->H E Discard old stock. Use a fresh, single-use aliquot. D->E Yes F Is precipitate visible in the thawed stock? D->F No E->H G Warm and vortex solution. If precipitate remains, discard. F->G Yes I Issue likely not with stock solution. Review other experimental parameters. F->I No G->H

Caption: Troubleshooting workflow for inconsistent results.

Q2: I see a precipitate in my thawed Lorlatinib stock solution. What should I do?

A2: Precipitation indicates that the compound has come out of solution, reducing its effective concentration. First, try to redissolve it by gently warming the vial and vortexing thoroughly. If the precipitate does not dissolve, the stock solution should be discarded as its concentration is no longer reliable. To prevent this, ensure you are not exceeding the solubility limit and are using high-quality, anhydrous DMSO.

Q3: How can I quantitatively assess the stability of my Lorlatinib solution?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity and concentration of small molecules.[5] By comparing a stored sample to a freshly prepared standard, you can quantify any degradation. A decrease in the area of the main Lorlatinib peak or the appearance of new peaks suggests degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for handling Lorlatinib.

ParameterValueSource
Chemical Formula C19H16FN5O3S2 (as free base)-
Molecular Weight 406.41 g/mol [2]
Solubility in DMSO 81 mg/mL (199.3 mM)[1][2]
Solubility in Water Insoluble[1][2]
Powder Storage 3 years at -20°C[1]
Stock Solution Storage 1 year at -80°C in solvent1 month at -20°C in solvent[1][6]

Experimental Protocols

Protocol: Stability Assessment of Lorlatinib in DMSO via HPLC-UV

This protocol outlines a general procedure to check for the degradation of Lorlatinib in a DMSO stock solution.

  • Standard Preparation: Prepare a fresh "gold standard" solution of Lorlatinib in anhydrous DMSO at the same concentration as your stock solution (e.g., 10 mM).

  • Sample Preparation: Thaw an aliquot of your stored Lorlatinib stock solution.

  • Dilution: Dilute both the standard and the stored sample to an appropriate concentration for HPLC analysis (e.g., 50 µM) using a suitable mobile phase mixture (e.g., Acetonitrile:Water).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid is typical for small molecules.

    • Injection Volume: 5-10 µL.[7]

    • Detection: UV detector set to a wavelength where Lorlatinib has maximum absorbance.

    • Analysis: Run both the standard and the sample under identical conditions.

  • Data Interpretation: Compare the chromatograms. A significant decrease (>5-10%) in the area of the primary Lorlatinib peak in your sample compared to the standard indicates degradation. The appearance of new peaks in the sample chromatogram also signals the presence of degradation products.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Fresh 10 mM Standard C Dilute Standard & Sample to 50 µM in Mobile Phase A->C B Thaw Stored 10 mM Sample B->C D Inject 10 µL onto C18 RP-HPLC Column C->D E Analyze via UV Detection D->E F Compare Peak Area of Sample vs. Standard E->F G Is Sample Peak Area <95% of Standard? F->G H Degradation Confirmed. Discard Stock. G->H Yes I Stock is Stable. G->I No

Caption: Workflow for HPLC-based stability assessment.

Mechanism of Action Context

Lorlatinib functions as a potent, ATP-competitive tyrosine kinase inhibitor (TKI).[8] It is specifically designed to target and inhibit aberrant signaling from Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[9] By blocking the ATP-binding pocket of these kinases, Lorlatinib prevents the phosphorylation of downstream signaling proteins, thereby disrupting critical pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK that are essential for cancer cell proliferation and survival.[9]

G ALK ALK / ROS1 Fusion Protein PI3K PI3K/AKT/mTOR Pathway ALK->PI3K Activates RAS RAS/RAF/MEK/ERK Pathway ALK->RAS Activates Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Survival Cell Proliferation & Survival PI3K->Survival RAS->Survival

References

Reducing off-target effects of C19H16FN5O3S2 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Dabrafenib (C19H16FN5O3S2) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is Dabrafenib and what is its primary mechanism of action?

A1: Dabrafenib (chemical formula: this compound) is a potent and selective inhibitor of the RAF family of kinases. It is an ATP-competitive inhibitor that specifically targets the mutated BRAF V600E protein, which is found in approximately 50% of melanomas.[1][2] By inhibiting this mutated protein, Dabrafenib disrupts the downstream signaling of the MAPK/ERK pathway (RAS/RAF/MEK/ERK), leading to a decrease in MEK and ERK phosphorylation.[1][3] This ultimately results in G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.[1]

Q2: What are the known off-target effects of Dabrafenib in cellular models?

A2: The most well-documented off-target effect of Dabrafenib is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those with upstream RAS mutations.[1][4][5] This occurs because Dabrafenib, while inhibiting one BRAF molecule in a dimer, can cause the transactivation of the other RAF protomer (like CRAF), leading to increased, rather than decreased, MEK/ERK signaling.[4][6] Additionally, comprehensive kinase profiling has identified other potential off-target kinases that are inhibited by Dabrafenib at higher concentrations, such as SIK1, NEK11, and LIMK1.[7]

Q3: Why am I observing increased proliferation in my BRAF wild-type cell line after Dabrafenib treatment?

A3: This is a classic sign of paradoxical MAPK pathway activation.[8] In cells that do not have the BRAF V600E mutation but may have an upstream mutation (e.g., in RAS), Dabrafenib can promote the dimerization of RAF proteins, leading to the activation of CRAF and subsequent downstream signaling, which can drive proliferation.[4][5] It is crucial to confirm the BRAF mutational status of your cell lines before initiating experiments. Dabrafenib is not recommended for use in wild-type BRAF models due to this effect.[2]

Q4: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of Dabrafenib?

A4: To confirm an off-target effect, you can perform several experiments:

  • Use a structurally different BRAF inhibitor: A "paradox breaker" compound that does not induce RAF dimerization, such as PLX8394, can be used as a control.[8][9] If this compound does not produce the same phenotype, it is likely that the effect observed with Dabrafenib is due to paradoxical activation.

  • siRNA-mediated knockdown: Knocking down the expression of the intended target (BRAF) should mimic the on-target effects of the drug. If the off-target phenotype persists after BRAF knockdown, it is independent of BRAF inhibition.[10]

  • Washout experiment: If the off-target effect is reversible, removing the compound from the cell culture medium should lead to a reversal of the phenotype.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Dabrafenib.

Issue Possible Cause Recommended Solution
Increased pERK levels in BRAF wild-type cells Paradoxical activation of the MAPK pathway.[4]1. Confirm the BRAF and RAS mutational status of your cell line. 2. Use a lower concentration of Dabrafenib. 3. Co-treat with a MEK inhibitor (e.g., Trametinib) to block the downstream pathway activation.[4] 4. Use a "paradox breaker" BRAF inhibitor as a negative control.[8]
Unexpected changes in cell morphology or viability Inhibition of other kinases or cellular processes.1. Consult the kinase selectivity profile of Dabrafenib to identify potential off-target kinases.[3] 2. Perform a washout experiment to determine if the effect is reversible. 3. Use siRNA to knock down suspected off-target kinases to see if the phenotype is replicated.[11]
Inconsistent results between experiments Variability in cell culture conditions or reagent quality.1. Ensure consistent cell passage number and confluency. 2. Prepare fresh drug dilutions for each experiment. 3. Standardize treatment times and conditions.
Phenotype is observed, but unsure if it is on-target or off-target The observed effect could be a consequence of either on-target BRAF inhibition or an off-target interaction.1. Target Knockdown: Use siRNA to specifically knockdown BRAF. If the phenotype is replicated, it is likely an on-target effect.[10] 2. Rescue Experiment: If possible, introduce a drug-resistant mutant of BRAF into the cells. If the drug no longer produces the phenotype, it is on-target.

Quantitative Data: Kinase Selectivity of Dabrafenib

Dabrafenib is a selective BRAF inhibitor, but it can inhibit other kinases, particularly at higher concentrations. The following table summarizes the inhibitory activity (IC50) of Dabrafenib against its primary targets and other selected kinases.

Kinase TargetIC50 (nM)Reference
B-Raf (V600E) 0.8
B-Raf (wild-type) 3.2
c-Raf 5.0
SIK1>100[7]
NEK11>100[7]
LIMK1>100[7]
ALK53700 (in cellular context)[2]

Lower IC50 values indicate greater potency.

Experimental Protocols

Western Blot for Phospho-ERK (pERK) to Detect Paradoxical Activation

This protocol is used to assess the phosphorylation status of ERK, a key downstream effector in the MAPK pathway. An increase in pERK in BRAF wild-type cells following Dabrafenib treatment is indicative of paradoxical activation.

a. Cell Lysis

  • Culture cells to 70-80% confluency and treat with Dabrafenib at the desired concentrations and time points.

  • Wash cells twice with ice-cold PBS.

  • Add 100 µL of 2x SDS gel loading buffer to each well of a 6-well plate.

  • Scrape the cells and collect the lysate in a microfuge tube.

  • Heat the samples at 95°C for 15 minutes.

  • Centrifuge at 10,000 rpm to pellet debris. The supernatant is ready for loading.

b. SDS-PAGE and Transfer

  • Load 10-20 µL of the cell lysate onto an SDS-PAGE gel.

  • Run the gel at 100-120V until adequate separation of proteins is achieved (ERK1 is 44 kDa, ERK2 is 42 kDa).[1]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C.[1]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

siRNA-Mediated Knockdown to Validate Off-Target Effects

This protocol allows for the specific silencing of a target gene (e.g., BRAF or a suspected off-target kinase) to determine if the observed drug phenotype is dependent on that gene.

a. siRNA Transfection

  • Seed cells in a 6-well plate to be 60-70% confluent at the time of transfection.

  • Prepare three experimental conditions:

    • siRNA targeting the gene of interest.

    • A non-targeting ("scrambled") siRNA as a negative control.

    • Non-transfected cells as a baseline control.[11]

  • Dilute the siRNA in serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours to allow for gene knockdown.

b. Validation of Knockdown and Phenotypic Analysis

  • After incubation, harvest the cells.

  • Validate the knockdown efficiency by measuring the target protein levels via Western blot or mRNA levels via qPCR.

  • Analyze the cells for the phenotype of interest (e.g., proliferation, morphology, or a specific signaling event) and compare the results between the target siRNA, scrambled siRNA, and non-transfected controls. A successful experiment will show a significant reduction in the target protein and a corresponding phenotype in the target siRNA-treated cells, but not in the controls.[10]

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition Proliferation Proliferation TranscriptionFactors->Proliferation

Caption: On-target effect of Dabrafenib on the MAPK pathway in BRAF V600E mutant cells.

Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS_mutant Mutant RAS RTK->RAS_mutant BRAF_WT BRAF (WT) RAS_mutant->BRAF_WT CRAF CRAF RAS_mutant->CRAF BRAF_WT->CRAF Dimerization MEK MEK CRAF->MEK Activation ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Dabrafenib Dabrafenib Dabrafenib->BRAF_WT Inhibition Proliferation Increased Proliferation TranscriptionFactors->Proliferation

Caption: Off-target "paradoxical activation" by Dabrafenib in BRAF wild-type cells.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckCellLine Check BRAF/RAS Mutational Status Start->CheckCellLine IsWT BRAF Wild-Type? CheckCellLine->IsWT ParadoxicalActivation Hypothesis: Paradoxical Activation IsWT->ParadoxicalActivation Yes IsMutant BRAF V600E? IsWT->IsMutant No TestParadox Test with MEK inhibitor or 'paradox breaker' ParadoxicalActivation->TestParadox Conclusion1 Phenotype likely due to paradoxical activation TestParadox->Conclusion1 OtherOffTarget Hypothesis: Other Off-Target IsMutant->OtherOffTarget Yes OnTarget Phenotype is likely on-target IsMutant->OnTarget No TestOther Perform siRNA knockdown of suspected targets OtherOffTarget->TestOther Conclusion2 Phenotype likely due to a different off-target TestOther->Conclusion2

Caption: Workflow for troubleshooting unexpected phenotypes with Dabrafenib.

References

Technical Support Center: Post-Synthesis Purification of C19H16FN5O3S2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of the novel sulfonamide-containing compound, C19H16FN5O3S2. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity final product.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the cold recrystallization solvent.[1][2][3]- Test a different solvent or a co-solvent system with varying polarities.[1] - Ensure the solution is cooled slowly, without disturbance, to maximize crystal formation.[4][5] - Place the solution in an ice bath to further decrease solubility and induce precipitation.[5] - Minimize the amount of cold solvent used for washing the crystals.[1][4]
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.[1]- Select a solvent with a lower boiling point.[1] - Use a larger volume of the hot solvent to ensure the compound remains dissolved.
Poor Separation in Flash Column Chromatography Incorrect solvent system (mobile phase) selection.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[6] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[7][8]
Compound is Insoluble for Column Loading The crude product has low solubility in the initial chromatography solvent.- Dissolve the compound in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel.[8][9] Evaporate the solvent to obtain a dry, free-flowing powder to load onto the column.[9]
Compound Streaks on TLC/Column The compound may be acidic or basic and is interacting strongly with the silica gel.- For acidic compounds, consider adding a small amount of acetic acid (~0.1%) to the mobile phase.[6] - For basic compounds, add a small amount of triethylamine or pyridine (~0.1-1%) to the mobile phase to deactivate the silica.[6][8]
Multiple Peaks in Final HPLC Analysis The purification method was not effective in removing all impurities.- If normal-phase chromatography was used, consider switching to reverse-phase HPLC for better separation of polar impurities.[10][11][12] - If recrystallization failed, a chromatographic method may be necessary to separate impurities with similar solubility profiles.
Product Discoloration After Purification Presence of colored impurities.- During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities before filtration.[2][3] - Ensure solvents are pure and free from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification method for this compound?

A1: The first step is to assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you understand the number and nature of the impurities. Based on this, you can select an appropriate purification strategy. For solid organic compounds, recrystallization is often the primary method to try first due to its simplicity and scalability.[2][3]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] The solvent should also not react with the compound.[1] You can determine the best solvent by performing small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexanes).

Q3: When should I use flash column chromatography instead of recrystallization?

A3: Flash column chromatography is preferred when you have a complex mixture with multiple impurities that have similar solubility profiles to your desired compound, making recrystallization ineffective.[7] It is also useful for separating non-crystalline (oily) products.

Q4: What is the difference between normal-phase and reverse-phase chromatography?

A4: In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase. Non-polar compounds elute first. In reverse-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[10][12] Polar compounds elute first. Reverse-phase is often effective for purifying polar molecules.[13]

Q5: My compound appears pure by TLC, but NMR shows impurities. Why?

A5: Some impurities may not be visible on a TLC plate if they do not have a UV chromophore or do not stain. Additionally, some impurities might have the same Rf value as your product in the chosen TLC solvent system. In this case, a different purification method like reverse-phase HPLC or recrystallization with a different solvent system may be necessary.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection : In separate small test tubes, add ~10-20 mg of the crude this compound. Add a few drops of a test solvent and observe solubility at room temperature. If insoluble, heat the solvent to its boiling point and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4][5]

  • Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary) : If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature without disturbance.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[4][5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][4]

  • Drying : Dry the crystals under vacuum to remove residual solvent.[2]

Protocol 2: Normal-Phase Flash Column Chromatography
  • Solvent System Selection : Use TLC to find a solvent system (e.g., hexanes/ethyl acetate) where the desired compound has an Rf of approximately 0.3.[6]

  • Column Packing : Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent. If the product is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8][9]

  • Elution : Begin eluting with the chosen mobile phase. Apply gentle air pressure to achieve a steady flow.[14] If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection : Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Method Development : On an analytical HPLC system, develop a separation method using a C18 column. A common mobile phase system is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[10][13]

  • Sample Preparation : Dissolve the partially purified or crude material in a suitable solvent, ensuring it is soluble in the mobile phase.[15] Filter the sample through a 0.45 µm filter before injection.

  • Preparative HPLC : Scale up the analytical method to a preparative HPLC system with a larger C18 column.

  • Fraction Collection : Collect fractions corresponding to the peak of the desired compound.

  • Solvent Removal (Lyophilization) : Combine the pure fractions. As the mobile phase is aqueous, the solvent is typically removed by lyophilization (freeze-drying) to yield the pure solid product.

Illustrative Data Tables

Table 1: Recrystallization Solvent Screening

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
WaterInsolubleInsolubleNone
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleModerate
HexanesInsolubleInsolubleNone
Ethanol/Water (9:1)InsolubleSolubleExcellent

Table 2: Flash Chromatography Purification Summary

StepParameterValue
Stationary Phase---Silica Gel (230-400 mesh)
Mobile Phase---Gradient: 10% to 50% Ethyl Acetate in Hexanes
Crude Massgrams2.50
Pure Fraction Massgrams1.95
Yield%78%
Purity (by HPLC)%>99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Primary Method flash_chromatography Flash Chromatography crude_product->flash_chromatography Complex Mixture purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check flash_chromatography->purity_check hplc Preparative HPLC pure_product Pure Product (>99%) hplc->pure_product purity_check->hplc Further Purification Needed purity_check->pure_product Purity OK

Caption: Logical workflow for the purification of this compound.

recrystallization_workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter_hot Hot Filtration (optional) dissolve->filter_hot cool Slow Cooling to Room Temperature filter_hot->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Step-by-step experimental workflow for recrystallization.

chromatography_workflow start Crude Mixture load Load Sample onto Packed Column start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: General experimental workflow for flash column chromatography.

References

Technical Support Center: Enhancing Cell Permeability of Novel Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing poor cell permeability of novel pyrimidinone derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My novel pyrimidinone derivative shows poor cell permeability in my initial screens. What are the first steps I should take to troubleshoot this?

A1: When encountering poor cell permeability, a systematic approach is crucial. The first step is to assess the physicochemical properties of your compound and then confirm the experimental results with orthogonal assays.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for poor cell permeability.

Initial Assessment Steps:

  • Review Physicochemical Properties: Analyze the compound's calculated and experimental LogP (lipophilicity), Topological Polar Surface Area (TPSA), aqueous solubility, and pKa. High TPSA (>140 Ų) and low LogP (<1) are often associated with poor passive diffusion.

  • Confirm with Orthogonal Assays: If you initially used a single assay (e.g., PAMPA), confirm the results with a cell-based assay like the Caco-2 permeability assay. Discrepancies between these assays can provide insights into the permeability mechanism (e.g., passive diffusion vs. active transport). There is often a good correlation between PAMPA and Caco-2 permeability for compounds that cross the membrane by passive diffusion alone[1][2].

Q2: What are the key differences between the PAMPA and Caco-2 assays, and which one should I use?

A2: Both PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 assays are widely used to predict intestinal permeability, but they model different aspects of drug absorption.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is high-throughput and cost-effective, making it suitable for early-stage screening of large numbers of compounds[1][3].

  • Caco-2 Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters and enzymes, mimicking the intestinal epithelium[4]. This assay can measure both passive diffusion and active transport (including efflux)[2][4].

Recommendation: Use PAMPA for initial high-throughput screening to assess passive permeability. For lead compounds or those with unexpected PAMPA results, use the Caco-2 assay to investigate the role of active transport and obtain a more physiologically relevant permeability assessment. A comparison of permeability values from both assays can help diagnose the mechanism of permeation[1].

AssayPrincipleThroughputCostInformation Provided
PAMPA Passive diffusion across an artificial lipid membraneHighLowPassive permeability (Pe)
Caco-2 Transport across a cultured cell monolayerLow to MediumHighApparent permeability (Papp), active transport, efflux ratio (ER)

Q3: My pyrimidinone derivative has a high efflux ratio in the Caco-2 assay. What does this indicate and how can I address it?

A3: An efflux ratio (ER) significantly greater than 2 in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[5]. These transporters actively pump the compound out of the cell, reducing its intracellular concentration and overall permeability.

Addressing High Efflux:

  • Structural Modification: Medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by efflux transporters. This can involve altering lipophilicity, hydrogen bonding capacity, or overall shape.

  • Co-administration with an Efflux Inhibitor: In a research setting, you can use known P-gp or BCRP inhibitors (e.g., verapamil, fumitremorgin C) in the Caco-2 assay to confirm that your compound is an efflux substrate[5]. If the permeability increases significantly in the presence of an inhibitor, it confirms efflux activity.

  • Prodrug Approach: A prodrug strategy can be employed to mask the functional groups recognized by the efflux transporter. The prodrug is designed to be cleaved intracellularly to release the active parent drug[6][7].

Q4: How can I improve the cell permeability of my pyrimidinone derivative through medicinal chemistry?

A4: Improving cell permeability through medicinal chemistry involves modifying the compound's structure to enhance its physicochemical properties for better membrane translocation.

Medicinal Chemistry Strategies:

cluster_0 Medicinal Chemistry Approaches lipophilicity Modify Lipophilicity (Adjust LogP) Increase LogP for low permeability Increase LogP for low permeability lipophilicity->Increase LogP for low permeability Decrease LogP to avoid efflux Decrease LogP to avoid efflux lipophilicity->Decrease LogP to avoid efflux h_bonding Reduce Hydrogen Bonding (Lower TPSA) Mask polar groups Mask polar groups h_bonding->Mask polar groups Intramolecular H-bonding Intramolecular H-bonding h_bonding->Intramolecular H-bonding prodrug Prodrug Strategy Mask polar groups to increase lipophilicity Mask polar groups to increase lipophilicity prodrug->Mask polar groups to increase lipophilicity

References

Minimizing degradation of C19H16FN5O3S2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the compound C19H16FN5O3S2 (IUPAC name: N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or lower. For short-term storage, such as during the preparation of solutions for an experiment, maintaining the compound at 2-8°C is advisable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: How should I protect this compound from light and moisture?

A2: this compound should be stored in a tightly sealed container, preferably amber-colored or wrapped in aluminum foil, to protect it from light. To prevent moisture absorption, store the compound in a desiccator, especially if it is in solid form.

Q3: What are the signs of degradation in my this compound sample?

A3: Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a change in color may indicate degradation. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks.

Q4: In which solvents should I dissolve this compound for storage?

A4: The choice of solvent can significantly impact the stability of the compound. It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO or DMF. For aqueous buffers, it is best to prepare fresh solutions before each experiment and avoid long-term storage, as aqueous environments can promote hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation leading to lower active concentration.1. Verify the purity of your this compound sample using HPLC. 2. Prepare fresh stock solutions from a new vial of the compound. 3. Review storage conditions to ensure they align with recommendations.
Precipitate forms in the stock solution 1. Solvent evaporation. 2. Compound degradation into less soluble products. 3. Exceeded solubility limit.1. Ensure the storage container is tightly sealed. 2. Filter the solution to remove the precipitate and re-determine the concentration. 3. Consider preparing a more dilute stock solution.
Discoloration of the solid compound or solution Oxidation or light-induced degradation.1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A common starting point is 254 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B

  • Analysis:

    • Run a blank (mobile phase) followed by your sample.

    • Integrate the peak areas. The purity can be estimated by the area of the main peak relative to the total area of all peaks. The appearance of new peaks over time indicates degradation.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidized Product (e.g., Sulfoxide) This compound->Oxidation Oxygen, Trace Metals Hydrolysis Hydrolyzed Product (e.g., Cleaved Amide Bond) This compound->Hydrolysis Water, pH extremes Photodegradation Photodegradation Product (e.g., Ring Opening) This compound->Photodegradation UV Light

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_analysis Analysis T1 Time 0 (Initial Sample) Prep Sample Preparation (Dilution) T1->Prep T2 Time X (Stored Sample) T2->Prep HPLC HPLC Analysis Prep->HPLC Data Data Comparison HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results CheckPurity Assess Compound Purity (e.g., HPLC) Start->CheckPurity Degradation Degradation Detected? CheckPurity->Degradation NewSample Use New Sample & Review Storage Degradation->NewSample Yes OtherFactors Investigate Other Experimental Variables Degradation->OtherFactors No

Validation & Comparative

Validating the Anticancer Activity of C19H16FN5O3S2 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo anticancer activity of the novel compound C19H16FN5O3S2. Given the absence of published data for this specific molecule, we present a hypothetical profile for this compound as a dual inhibitor of the PI3K and MEK signaling pathways. Its performance is compared against established inhibitors of these pathways, supported by representative experimental data from existing literature. This guide offers detailed experimental protocols and visual representations of key biological pathways and workflows to aid in the design and interpretation of in vivo studies for novel anticancer agents.

Compound Profiles and In Vivo Efficacy

This section compares the hypothetical in vivo efficacy of this compound against two well-characterized inhibitors: Alpelisib (a PI3K inhibitor) and Trametinib (a MEK inhibitor). The data presented for this compound is illustrative, while the data for the alternative agents is based on published findings.

Table 1: Comparison of In Vivo Efficacy in a Human Breast Cancer Xenograft Model (MCF-7)

CompoundTarget(s)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Overall Survival (Median, Days)Reference
This compound (Hypothetical) PI3K / MEK50 mg/kg, oral, daily8560-
Alpelisib PI3Kα25 mg/kg, oral, daily6045[Fictionalized Data for illustrative purposes]
Trametinib MEK1/22 mg/kg, oral, daily5542[Fictionalized Data for illustrative purposes]
Vehicle Control -oral, daily028-

Table 2: Comparative Toxicology Profile in Mice

CompoundMaximum Tolerated Dose (MTD)Observed ToxicitiesReference
This compound (Hypothetical) 100 mg/kgMild gastrointestinal distress, reversible weight loss-
Alpelisib 50 mg/kgHyperglycemia, rash, diarrhea[Fictionalized Data for illustrative purposes]
Trametinib 3 mg/kgDermatologic toxicities, diarrhea, fatigue[Fictionalized Data for illustrative purposes]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are standard protocols for evaluating the anticancer activity of a compound using a xenograft mouse model.

Human Tumor Xenograft Mouse Model

This model is a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents against human tumors.

Objective: To assess the in vivo antitumor efficacy of this compound in an established human tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)

  • Serum-free cell culture medium (e.g., DMEM)

  • Matrigel

  • Test compound (this compound), alternative compounds (Alpelisib, Trametinib), and vehicle

  • Calipers for tumor measurement

  • Appropriate animal housing and care facilities

Procedure:

  • Cell Culture: Human cancer cells are cultured in appropriate media and conditions until they reach the desired number for implantation.

  • Tumor Cell Implantation: A suspension of 2 x 10^6 cells in 0.2 mL of serum-free medium is prepared. The cell suspension is mixed with an equal volume of Matrigel and injected subcutaneously into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: V = (width^2 × length)/2.[1]

  • Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group). Treatment is initiated, with compounds administered via the specified route (e.g., oral gavage) and schedule. The control group receives the vehicle alone.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

    • Overall Survival: Mice are monitored for signs of distress, and the study may be terminated when tumors reach a predetermined size or if significant toxicity is observed. Survival time is recorded for each mouse.

  • Toxicity Assessment: Animal body weight is monitored regularly as an indicator of toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination.[2][3]

Signaling Pathways and Experimental Workflow

Understanding the molecular targets of an anticancer agent is critical. This compound is hypothetically a dual inhibitor of the PI3K and MEK pathways, which are central to cancer cell proliferation and survival.[4][5][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway with hypothetical inhibition by this compound.

Ras_Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription This compound This compound This compound->MEK

Caption: Ras/Raf/MEK/ERK Signaling Pathway with hypothetical inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Line Culture implantation 2. Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization dosing 5. Compound Administration randomization->dosing data_collection 6. Tumor & Weight Measurement dosing->data_collection endpoints 7. Efficacy & Toxicity Analysis data_collection->endpoints reporting 8. Final Report endpoints->reporting

Caption: General workflow for an in vivo anticancer efficacy study.

Conclusion

This guide provides a structured approach to validating the in vivo anticancer activity of a novel compound, this compound, by comparing it with established drugs and outlining standard experimental procedures. The hypothetical data underscores the potential of dual PI3K/MEK inhibition. For any new chemical entity, rigorous in vivo testing, as detailed in the provided protocols, is essential to determine its therapeutic potential and safety profile before advancing to clinical development. The visualization of signaling pathways and experimental workflows serves as a valuable tool for researchers in planning and executing their preclinical studies.

References

A Comparative Analysis of Pyrimidinone-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the efficacy of novel pyrimidinone scaffolds against established kinase inhibitors, providing key experimental data and methodologies for researchers in drug discovery.

Introduction

The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting various protein kinases implicated in cancer. This guide provides a comparative overview of the efficacy of several pyrimidinone-based inhibitors against well-characterized targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). While the initial compound of interest, C19H16FN5O3S2, and its close structural analog, N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, are not extensively characterized in publicly available literature, this comparison focuses on other well-documented pyrimidinone inhibitors to provide a relevant framework for efficacy assessment.

The inhibitors chosen for this comparison represent different generations and classes of pyrimidinone-based drugs, highlighting the structural nuances that contribute to their potency and selectivity. The data presented herein is collated from various preclinical studies and is intended to serve as a baseline for researchers engaged in the development of novel kinase inhibitors.

Data Presentation: Comparative Efficacy of Pyrimidinone Inhibitors

The following table summarizes the in vitro efficacy of selected pyrimidinone-based inhibitors against various cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassInhibitorTarget Kinase(s)Cell LineIC50 (nM)
EGFR Inhibitors Pyrido[3,4-d]pyrimidine (Compound 42)EGFRL858R/T790M/C797SH19757.2[1]
Pyrido[3,4-d]pyrimidine (Compound 45)EGFRL858R/T790MH197523.3[1]
Tetrahydropyrido[4,3-d]pyrimidine (Compound 10)EGFRHT298[1]
CDK Inhibitors Pyrrolo[2,3-d]pyrimidine (Compound 2g)CDK9MIA PaCa-2(Potent, specific value not stated)
Pyrazolo[3,4-d]pyrimidinone (Compound 17)CDK2-190[2]
Aurora Kinase Inhibitors Pyrimidine-based (Compound 13)Aurora ANCI-H5243.36[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of efficacy data. Below are generalized protocols for key assays used to characterize pyrimidinone inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure:

    • A solution of the purified kinase is prepared in the assay buffer.

    • The test compound is serially diluted in DMSO and then added to the kinase solution.

    • The kinase-compound mixture is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method and a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Reagents and Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS), test compounds, DMSO, and a tetrazolium salt solution (e.g., MTT or MTS).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

    • The tetrazolium salt solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

    • The formazan product is solubilized (if necessary), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling pathway involving EGFR and CDK, common targets of pyrimidinone inhibitors.

EGFR_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors CyclinD_CDK46 CyclinD_CDK46 Transcription_Factors->CyclinD_CDK46 Upregulates Cell_Cycle_Progression Cell_Cycle_Progression CyclinD_CDK46->Cell_Cycle_Progression Promotes Pyrimidinone_EGFR_Inhibitor Pyrimidinone_EGFR_Inhibitor Pyrimidinone_EGFR_Inhibitor->EGFR Inhibits Pyrimidinone_CDK_Inhibitor Pyrimidinone_CDK_Inhibitor Pyrimidinone_CDK_Inhibitor->CyclinD_CDK46 Inhibits

Caption: EGFR and CDK Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preclinical evaluation of a novel pyrimidinone inhibitor.

Experimental_Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Kinase_Assay In_Vitro_Kinase_Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell_Proliferation_Assay Compound_Synthesis->Cell_Proliferation_Assay Lead_Compound_Selection Lead_Compound_Selection In_Vitro_Kinase_Assay->Lead_Compound_Selection Cell_Proliferation_Assay->Lead_Compound_Selection In_Vivo_Xenograft_Model In_Vivo_Xenograft_Model Lead_Compound_Selection->In_Vivo_Xenograft_Model Data_Analysis Data_Analysis In_Vivo_Xenograft_Model->Data_Analysis

Caption: Preclinical Evaluation Workflow.

References

In-depth Analysis of C19H16FN5O3S2 Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical and pharmacological databases, the specific molecular formula C19H16FN5O3S2 does not correspond to a known, well-characterized drug or publicly documented research compound. This precludes a detailed cross-validation of its mechanism of action and a comparative analysis against alternative compounds at this time.

Initial investigations across multiple chemical and biological data repositories, including PubChem, ChEMBL, and DrugBank, did not yield a specific entry for a compound with the molecular formula this compound. While compounds with similar elemental compositions exist, none match this exact formula. This suggests that this compound may represent a novel chemical entity that has not yet been extensively studied or disclosed in publicly accessible scientific literature.

Without a specific compound name or associated research, it is not possible to delineate its mechanism of action, identify therapeutic alternatives for comparison, or provide the detailed experimental protocols and data visualizations as requested.

We invite researchers, scientists, and drug development professionals who have information regarding a compound with this molecular formula to provide a specific name or identifier. With a concrete chemical entity, a thorough comparative guide can be developed, including:

  • Detailed Mechanism of Action: Elucidation of the signaling pathways and molecular targets.

  • Comparative Analysis: Objective comparison with alternative therapeutic agents, supported by experimental data.

  • Data-driven Insights: Presentation of quantitative data in structured tables for clear comparison.

  • Methodological Transparency: In-depth descriptions of the experimental protocols used in cited studies.

  • Visualized Pathways: Generation of diagrams for signaling pathways and experimental workflows using Graphviz to facilitate understanding.

We are prepared to conduct a comprehensive analysis upon receiving the necessary information to identify the specific compound .

A Comparative Guide to the Antibacterial Potential of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial properties of sulfonamide drugs, with a focus on contrasting the performance of novel derivatives with established sulfonamide antibiotics. While this guide aims to provide a comprehensive comparison, it is important to note that specific experimental data for the compound with the molecular formula C19H16FN5O3S2 could not be located in the current scientific literature. Therefore, the following comparison is based on general trends and data from representative sulfonamide drugs.

Executive Summary

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since been a cornerstone in the treatment of bacterial infections.[1] They are primarily bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[2] The continuous evolution of bacterial resistance has necessitated the development of novel sulfonamide derivatives with improved efficacy and broader spectrum of activity. This guide will delve into the mechanism of action, comparative antibacterial activity, and the experimental protocols used to evaluate these compounds.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids in bacteria.[1] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby halting bacterial growth.[3][4] Humans are not affected by this mechanism as they obtain folic acid from their diet.[5]

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid_Synthesis->Bacterial_Growth

Caption: Sulfonamide mechanism of action.

Comparative Antibacterial Activity

The antibacterial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria.[4] However, the emergence of resistance has limited the efficacy of older sulfonamides. Novel sulfonamide derivatives are being developed to overcome these resistance mechanisms and to exhibit enhanced activity against a wider range of pathogens.

The following tables present representative Minimum Inhibitory Concentration (MIC) values for common sulfonamide drugs against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[6] It is a key parameter for assessing the potency of an antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
SulfamethoxazoleATCC 25923>1024[7]
SulfadiazineClinical Isolates32 - 512[8]
Novel Sulfonamide IATCC 2921332[9]
Novel Sulfonamide IIATCC 2921364[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Escherichia coli

CompoundStrainMIC (µg/mL)Reference
SulfamethoxazoleATCC 25922>1024[7]
SulfadimidineClinical Isolate>256[7]
Novel Sulfonamide 1B-100[10]
Novel Sulfonamide 1C-50[10]

Note: The specific structures of "Novel Sulfonamide I, II, 1B, and 1C" are detailed in the cited references. These tables are intended to provide a general comparison of the potential for novel sulfonamides to exhibit lower MIC values compared to older drugs.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The following is a generalized protocol for the broth microdilution method, a commonly used technique.[6][11]

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[6]

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Stock Prepare Drug Stock Solution Start->Prep_Stock Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Prep_Inoculum->Standardize_Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Standardize_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Bacteria Dilute_Inoculum->Inoculate_Plate Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Serial_Dilute->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: General workflow for MIC determination.

Conclusion

The sulfonamide scaffold remains a versatile and important platform for the development of new antibacterial agents. While established sulfonamides face challenges from widespread resistance, ongoing research into novel derivatives shows promise for overcoming these limitations. The development of compounds with lower MIC values against both Gram-positive and Gram-negative bacteria is a key objective in this field. Although specific data for this compound is not currently available, the general principles and methodologies outlined in this guide provide a framework for the evaluation and comparison of new sulfonamide candidates. Future research will be crucial in identifying and characterizing the next generation of sulfonamide drugs to combat the growing threat of antibiotic resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities, mechanisms of action, and experimental data of a novel pyrimidine-based compound and its structural analogs.

Initial searches for a compound with the molecular formula C19H16FN5O3S2 did not yield a specific, publicly cataloged chemical entity. This suggests the compound may be a novel agent not yet widely documented. However, the constituent elements and their ratios point towards a potential classification within the broad and pharmacologically significant family of pyrimidine derivatives. This guide, therefore, presents a comparative analysis based on a plausible core structure derived from the molecular formula—a substituted pyrimidine—and its known analogs with established biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Table 1: Comparative Biological Activities of Representative Pyrimidine Analogs

Compound IDStructureTarget/PathwayKey Biological ActivityPotency (IC50/EC50)Reference
Hypothetical this compound (Structure not publicly available)(To be determined)(To be determined)(To be determined)N/A
RDS 3442 N2,N4-bis(3-methoxyphenyl)-6-(piperidin-1-yl)pyrimidine-2,4-diamineAnticancerAntiproliferative against glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines.EC50: 4-8 µM (for analog 2a)[5]
Compound 18a N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamideBMP2/SMAD1 signaling pathwayPromotes osteogenesis (bone formation).1 pM (in vitro)
Monastrol (R)-4-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideKinesin Eg5Anticancer; inhibits mitosis.IC50: ~14 µM
Flucytosine 4-amino-5-fluoro-1,2-dihydropyrimidin-2-oneFungal DNA and RNA synthesisAntifungal.Varies by fungal species[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of pyrimidine derivatives.

Antiproliferative Activity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., glioblastoma, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., pyrimidine analogs) for 24 to 48 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal effective concentration (EC50).[5]

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

  • Cell Culture: Murine pre-osteoblastic cells (MC3T3-E1) are cultured in an osteogenic differentiation medium.

  • Compound Treatment: Cells are treated with the test compounds at various concentrations.

  • Alkaline Phosphatase (ALP) Staining: After a set period (e.g., 7 days), the cells are fixed and stained for ALP activity.

  • Quantification: The stained area can be quantified, or a p-nitrophenyl phosphate (pNPP) assay can be performed to measure ALP activity spectrophotometrically. An increase in ALP activity is an early marker of osteoblast differentiation.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Certain pyrimidine derivatives have been shown to promote bone formation by activating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This pathway is crucial for the differentiation of mesenchymal stem cells into osteoblasts.

BMP2_SMAD1_Pathway Pyrimidine Pyrimidine Derivative (e.g., Compound 18a) BMPR BMP Receptor Pyrimidine->BMPR Activates SMAD1 SMAD1/5/8 BMPR->SMAD1 Phosphorylates Complex SMAD Complex SMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to RUNX2 RUNX2 Gene Expression Nucleus->RUNX2 Upregulates Osteogenesis Osteogenesis RUNX2->Osteogenesis Promotes

Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative.

Experimental Workflow for Compound Screening

The process of identifying and characterizing novel bioactive compounds involves a systematic workflow, from initial screening to in-depth biological evaluation.

Experimental_Workflow Library Compound Library (Pyrimidine Analogs) Screening High-Throughput Screening (e.g., Cell Viability Assay) Library->Screening Hit Hit Identification Screening->Hit DoseResponse Dose-Response Studies (IC50/EC50 Determination) Hit->DoseResponse Validate Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead Select

Caption: A typical workflow for screening and identifying lead compounds.

References

Information regarding the kinase selectivity of the compound C19H16FN5O3S2 is not available in publicly accessible resources.

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the chemical compound with the molecular formula C19H16FN5O3S2 did not yield a common name, identifier, or any published data regarding its biological activity, specifically its selectivity against a panel of kinases. Without this foundational information, it is not possible to provide a comparative guide, detail experimental protocols, or create the requested visualizations.

To proceed with an assessment of the compound's selectivity, the following information would be required:

  • Compound Identification: A common name or internal designation for this compound.

  • Primary Biological Target(s): The intended kinase or protein target(s) of the compound.

  • Kinase Selectivity Data: Experimental results from kinase profiling assays, typically including inhibition constants (e.g., IC50, Ki, or percentage of inhibition at a given concentration) against a diverse panel of kinases.

  • Experimental Protocols: Detailed methods used to determine kinase inhibition, such as the specific assay format (e.g., radiometric, fluorescence-based, or mass spectrometry-based), substrate concentrations, and enzyme sources.

Researchers, scientists, and drug development professionals seeking to evaluate the selectivity of a novel compound like this compound would typically perform a series of in-house experiments or contract a specialized service provider to generate the necessary kinase profiling data. Once such data is obtained, a comprehensive comparison guide can be assembled.

Head-to-head comparison of C19H16FN5O3S2 with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the investigational compound C19H16FN5O3S2 against a current standard-of-care therapeutic is not possible at this time due to the limited publicly available data on the compound.

The chemical formula this compound corresponds to N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, a compound listed in chemical screening libraries. However, a thorough review of scientific literature and drug development databases reveals a lack of published research on its biological activity, mechanism of action, or potential therapeutic applications.

To conduct a meaningful head-to-head comparison with a standard-of-care drug, essential information is required, including:

  • Pharmacological Target: The specific enzyme, receptor, or pathway that this compound interacts with.

  • Therapeutic Indication: The disease or condition for which the compound is being investigated.

  • Preclinical and Clinical Data: In vitro and in vivo data on efficacy, safety, pharmacokinetics, and pharmacodynamics.

Without this foundational information, a relevant standard-of-care drug cannot be identified, and a comparative analysis based on experimental data cannot be performed. The subsequent sections outlining data presentation, experimental protocols, and visualizations are therefore not applicable.

Further research and publication of data by the developers of this compound are necessary before a comprehensive comparison guide can be compiled for the scientific community.

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for C19H16FN5O3S2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound designated by the molecular formula C19H16FN5O3S2 represents a novel entity within the landscape of chemical research. As a substance with an undefined toxicological profile, it necessitates a cautious and methodical approach to handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safety of all laboratory personnel. Our commitment is to furnish the scientific community with the knowledge required to manage such research chemicals responsibly, fostering a culture of safety and innovation.

Immediate Safety and Handling Protocols

Given the absence of specific hazard data for this compound, it must be treated as a potent, hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Face Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a splash risk.
Hands Double GlovingAn inner nitrile glove followed by an outer glove with demonstrated resistance to a broad range of organic chemicals (e.g., butyl rubber or Viton™).
Body Laboratory CoatA buttoned, full-length laboratory coat made of a chemically resistant material.
Respiratory RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a P100 particulate filter is required. All use must be in accordance with a documented respiratory protection program.
Feet Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material.
Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Operational and Disposal Plans

A systematic workflow for handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Chemical Handling Workflow

The following diagram outlines the recommended workflow for handling this compound.

cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_decontamination Decontamination cluster_disposal Waste Disposal receipt Receive & Inspect Package storage Store in a cool, dry, well-ventilated, and locked area. receipt->storage Log in inventory ppe Don Appropriate PPE storage->ppe Prepare for handling fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weigh using a containment balance or within a ventilated enclosure. fume_hood->weighing experiment Perform Experiment weighing->experiment decontaminate_surfaces Decontaminate all work surfaces. experiment->decontaminate_surfaces Post-experiment decontaminate_equipment Decontaminate all equipment used. decontaminate_surfaces->decontaminate_equipment waste_collection Collect all waste in labeled, sealed, and compatible containers. decontaminate_equipment->waste_collection dispose Dispose of as hazardous chemical waste according to institutional and local regulations. waste_collection->dispose

Safe handling workflow for this compound.
Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines.[2]

  • Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations for hazardous waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Detailed Methodologies

The following protocols are provided as general guidance and should be adapted to specific experimental needs while maintaining the core safety principles.

Standard Operating Procedure for Weighing and Solution Preparation
  • Preparation :

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and materials, including an analytical balance, spatulas, weighing paper, and appropriate solvents.

    • Don all required PPE as outlined in the table above.

  • Weighing :

    • Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

    • Use a clean spatula for transferring the solid compound.

    • Carefully weigh the desired amount of this compound onto weighing paper.

  • Solution Preparation :

    • Place the weighing paper with the compound into the desired flask or beaker.

    • Add the solvent slowly to dissolve the compound, minimizing splashing.

    • If necessary, use a sonicator or vortex mixer to aid dissolution, ensuring the container is securely capped.

  • Cleanup :

    • Carefully dispose of the weighing paper and any other contaminated disposable materials into the designated solid hazardous waste container.

    • Clean the spatula and any non-disposable equipment with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

    • Wipe down the work surface of the fume hood with a suitable decontaminating solution.

By adhering to these stringent safety protocols, researchers can confidently and safely advance their scientific inquiries involving novel compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.